molecular formula C22H29FN3O9P B607747 GS-9851 CAS No. 1064684-44-1

GS-9851

カタログ番号: B607747
CAS番号: 1064684-44-1
分子量: 529.5 g/mol
InChIキー: TTZHDVOVKQGIBA-IAAJYNJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PSI-7977, also known as Sofosbuvir, is a nucleotide analog prodrug that acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . To exert its antiviral effect, PSI-7977 undergoes a sophisticated intracellular metabolic activation process. The initial step involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1) . This is followed by a spontaneous reaction that eliminates phenol, producing an alaninyl phosphate metabolite. The subsequent critical step is the cleavage of the amino acid moiety by histidine triad nucleotide-binding protein 1 (Hint1), which releases the 5'-monophosphate form . This metabolite is then consecutively phosphorylated by cellular kinases to form the active uridine triphosphate analog, GS-461203 . This active metabolite functions as a defective substrate for the HCV NS5B polymerase. It incorporates into the growing viral RNA chain during replication and acts as a chain terminator, effectively halting HCV RNA synthesis . PSI-7977 demonstrates a high barrier to resistance and exhibits broad-spectrum activity, inhibiting the NS5B polymerase from HCV genotypes 1 to 4 with similar potency . Its primary research value lies in its use as a key tool compound for studying the HCV replication cycle, investigating mechanisms of antiviral action, and exploring nucleotide analog pharmacology in model systems .

特性

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-IAAJYNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid

CAS No.

1064684-44-1, 1190307-88-0
Record name PSI-7851
Source ChemIDplus
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Record name (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate
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Record name PSI-7851
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Direct-Acting Antivirals Targeting HCV Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanisms of action of two key direct-acting antivirals (DAAs) against the Hepatitis C Virus (HCV): GS-9851 (Sofosbuvir), an NS5B polymerase inhibitor, and Voxilaprevir, an NS3/4A protease inhibitor. While the initial query focused on this compound as a protease inhibitor, it is crucial to clarify that its therapeutic action is through the inhibition of the viral RNA polymerase. This guide will address both the mechanism of this compound and the highly relevant mechanism of the NS3/4A protease inhibitor, Voxilaprevir, to provide a comprehensive understanding of these critical anti-HCV agents.

Clarification of Molecular Targets: this compound (Sofosbuvir) and Voxilaprevir

This compound is the developmental code for Sofosbuvir, a cornerstone of modern HCV therapy. It is a nucleotide analog prodrug that, upon activation, specifically inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] It does not target the NS3/4A protease.

Voxilaprevir (formerly GS-9857) is a potent, pangenotypic inhibitor of the HCV NS3/4A protease.[4][5][6] This enzyme is a serine protease crucial for the post-translational processing of the HCV polyprotein, a necessary step for the assembly of new viral particles.[4] Voxilaprevir is often used in combination therapies, including with Sofosbuvir, to provide a multi-pronged attack on the HCV replication cycle.[4][6]

The Hepatitis C Virus Replication Cycle

The HCV replication cycle provides the context for understanding the action of these antiviral agents. The virus enters hepatocytes and releases its single-stranded RNA genome into the cytoplasm. This RNA is translated into a single large polyprotein, which is then cleaved by both host and viral proteases (including NS3/4A) into individual structural and non-structural (NS) proteins. The NS proteins assemble into a replication complex, where the NS5B polymerase replicates the viral RNA. Finally, new viral particles are assembled and released.

HCV_Replication_Cycle cluster_cell Hepatocyte Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing Viral RNA Release RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication NS Proteins Viral Assembly & Release Viral Assembly & Release Translation & Polyprotein Processing->Viral Assembly & Release Structural Proteins RNA Replication->Viral Assembly & Release Genomic RNA Viral Assembly & Release->Extracellular Space New Virions HCV Virion HCV Virion HCV Virion->Viral Entry

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Mechanism of Action: this compound (Sofosbuvir) - NS5B Polymerase Inhibition

Sofosbuvir is a phosphoramidate prodrug that is metabolized within hepatocytes to its active triphosphate form, GS-461203.[1][3] This active metabolite mimics the natural uridine triphosphate nucleotide.[7]

The HCV NS5B polymerase, an RNA-dependent RNA polymerase, incorporates GS-461203 into the nascent viral RNA strand during replication.[2][3] The presence of a 2'-methyl group on the ribose sugar of the incorporated nucleotide analog causes steric hindrance, preventing the addition of the next nucleotide and thus terminating the elongation of the RNA chain.[7] This premature termination of viral RNA synthesis effectively halts HCV replication.[3]

Sofosbuvir_MOA cluster_hepatocyte Hepatocyte Sofosbuvir Sofosbuvir (this compound) (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Active_Metabolite GS-461203 (Active Triphosphate) Metabolism->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Competitive Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication Chain_Termination Chain Termination RNA_Replication->Chain_Termination Incorporation of GS-461203

Caption: Mechanism of action of Sofosbuvir (this compound) as an NS5B polymerase inhibitor.

Mechanism of Action: Voxilaprevir - NS3/4A Protease Inhibition

Voxilaprevir is a noncovalent, reversible inhibitor of the HCV NS3/4A protease.[5] The NS3 protein has a serine protease domain that is activated by its cofactor, NS4A. This protease complex is responsible for cleaving the HCV polyprotein at four specific sites, releasing the mature non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B.[4]

By binding to the active site of the NS3/4A protease, Voxilaprevir blocks its proteolytic activity.[4] This inhibition prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication complex and halting the production of new infectious virions.[8]

Voxilaprevir_MOA cluster_replication_complex HCV Replication Complex Formation Polyprotein HCV Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS3_4A NS3/4A Protease NS3_4A->Cleavage Inhibition Inhibition NS3_4A->Inhibition NS_Proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Cleavage->NS_Proteins Replication_Complex Functional Replication Complex NS_Proteins->Replication_Complex Voxilaprevir Voxilaprevir Voxilaprevir->NS3_4A Binds to Active Site

Caption: Mechanism of action of Voxilaprevir as an NS3/4A protease inhibitor.

Quantitative Data

The following tables summarize the in vitro activity of Sofosbuvir and Voxilaprevir against various HCV genotypes.

Table 1: In Vitro Activity of Sofosbuvir

ParameterHCV Genotype/SubtypeValueReference
EC₅₀Genotype 1b110 nM[9]
EC₅₀Genotype 2a32 nM[10]
EC₅₀Genotype 4130 nM[10]
EC₉₀Pan-genotypic0.4 µM[11]
Fold-change in EC₅₀ (S282T resistance mutation)Pan-genotypic2.4 - 18[10]

Table 2: In Vitro Activity of Voxilaprevir

ParameterHCV Genotype/SubtypeValue (nM)Reference
KᵢGenotype 1b0.038[5]
KᵢGenotype 3a0.066[5]
EC₅₀Genotype 1a1.9-6.6[12]
EC₅₀Genotype 1b1.9-6.6[12]
EC₅₀Genotype 2a1.9-6.6[12]
EC₅₀Genotype 3a1.9-6.6[12]
EC₅₀Genotype 4a1.9-6.6[12]
EC₅₀Genotype 5a1.9-6.6[12]
EC₅₀Genotype 6a1.9-6.6[12]
EC₅₀ (Q80K resistance mutant, Gt 1a)Genotype 1a3.1[12]
EC₅₀ (R155K resistance mutant, Gt 1a)Genotype 1a2.7[12]
EC₅₀ (D168E resistance mutant, Gt 1b)Genotype 1b4.0[12]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.4), divalent cations (e.g., 5 mM MgCl₂, 1 mM MnCl₂), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(U)), and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]UTP).

  • Enzyme and Inhibitor Addition: Recombinant purified HCV NS5B polymerase is added to the reaction mixture. The test compound (e.g., Sofosbuvir) is added at various concentrations.

  • Incubation: The reaction is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-compound control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

NS5B_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Template/Primer, rNTPs with radiolabel) Start->Prepare_Mixture Add_Components Add NS5B Polymerase and Test Compound Prepare_Mixture->Add_Components Incubate Incubate at 30°C Add_Components->Incubate Stop_Reaction Stop Reaction and Precipitate RNA Incubate->Stop_Reaction Quantify Quantify Radioactivity Stop_Reaction->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro HCV NS5B polymerase inhibition assay.

HCV NS3/4A Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of the HCV NS3/4A protease.

Methodology:

  • Reaction Components: The assay uses a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a fluorophore and a quencher (FRET-based assay). Recombinant NS3/4A protease is also used.

  • Assay Setup: The reaction is performed in a microplate format. The test compound (e.g., Voxilaprevir) at various concentrations is pre-incubated with the NS3/4A protease in a suitable buffer.

  • Reaction Initiation: The FRET peptide substrate is added to initiate the reaction.

  • Signal Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a microplate reader.

  • Data Analysis: The rate of the reaction (increase in fluorescence) is calculated for each compound concentration. The percentage of inhibition is determined relative to a no-compound control, and the IC₅₀ value is calculated.[13]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context that mimics viral replication.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used.[14] The replicon is an RNA molecule that can replicate autonomously within the cells and often contains a reporter gene, such as luciferase.[15]

  • Compound Treatment: The replicon-containing cells are seeded in microplates and treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the potential inhibitory effects of the compound.

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The reporter gene expression is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication) is determined by comparing the reporter activity in treated cells to that in untreated cells.[15] A parallel cytotoxicity assay is also performed to ensure that the observed antiviral effect is not due to toxicity to the host cells.[16]

References

The Molecular Target of GS-9851: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-9851, a phosphoramidate prodrug, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This enzyme is essential for the replication of the viral genome, and its lack of a human homolog makes it an attractive target for antiviral therapy. This compound itself is not active but is metabolized intracellularly to its active triphosphate form, GS-461203 (also known as PSI-7409), which acts as a chain terminator during viral RNA synthesis. This guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental protocols used to characterize its antiviral activity.

Introduction: The HCV NS5B Polymerase as a Therapeutic Target

The Hepatitis C virus is a single-stranded RNA virus that poses a significant global health burden. The viral genome encodes a single polyprotein that is processed into several structural and nonstructural (NS) proteins. The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the replication of the viral genome.[1] As a key component of the HCV replication complex, NS5B is a prime target for the development of direct-acting antiviral (DAA) agents.

This compound: A Prodrug Approach to Targeting NS5B

This compound (formerly known as PSI-7851) is a nucleotide analog prodrug designed to efficiently deliver the active antiviral agent into hepatocytes, the primary site of HCV replication.[2][3]

Metabolic Activation Pathway

This compound undergoes a multi-step conversion to its active triphosphate metabolite, GS-461203. This metabolic pathway is critical for its therapeutic effect.

Metabolic Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_target HCV Replication Complex GS9851 This compound (Oral Prodrug) GS9851_intra This compound GS9851->GS9851_intra Uptake Metabolite1 GS-566500 GS9851_intra->Metabolite1 hCE1, CatA Metabolite2 GS-606965 (Monophosphate) Metabolite1->Metabolite2 HINT1 InactiveMetabolite GS-331007 (Inactive Nucleoside) Metabolite1->InactiveMetabolite HINT1 ActiveMetabolite GS-461203 (Active Triphosphate) Metabolite2->ActiveMetabolite Cellular Kinases NS5B HCV NS5B Polymerase ActiveMetabolite->NS5B Inhibition ChainTermination Chain Termination ActiveMetabolite->ChainTermination RNA_Replication Viral RNA Replication NS5B->RNA_Replication Catalyzes

Figure 1: Metabolic Activation and Mechanism of Action of this compound.

As depicted in Figure 1, orally administered this compound is absorbed and enters hepatocytes. Intracellularly, it is converted by human carboxylesterase 1 (hCE1) and Cathepsin A (CatA) to the intermediate GS-566500. This is then metabolized by the histidine triad nucleotide-binding protein 1 (HINT1) to the monophosphate form, GS-606965. Subsequent phosphorylation by cellular kinases yields the active triphosphate, GS-461203. This active metabolite is a substrate for the HCV NS5B polymerase and, upon incorporation into the growing viral RNA chain, leads to chain termination, thus halting viral replication.

Quantitative Analysis of Antiviral Activity

The potency of this compound and its active metabolite has been evaluated using various in vitro assays. The key quantitative data are summarized in the tables below.

Cell-Based Antiviral Activity of this compound

The anti-HCV activity of the prodrug this compound is typically assessed in cell-based HCV replicon systems.

Parameter HCV Genotype Assay System Value (µM) Reference
EC501bReplicon Assay0.075 ± 0.050[1]
EC901bReplicon Assay0.52 ± 0.25[4]
EC901b (Clone A)Replicon Assay0.45 ± 0.19[4]
EC501a, 2aReplicon & Infectious VirusSimilar to 1b[1]

Table 1: In Vitro Antiviral Potency of this compound in Cell-Based Assays.

Enzymatic Inhibition by the Active Metabolite GS-461203

The direct inhibitory activity of the active triphosphate, GS-461203, is measured in biochemical assays using recombinant NS5B polymerase from different HCV genotypes.

HCV Genotype IC50 (µM) Reference
1b (Con1)1.6[5]
2a (JFH1)2.8[5]
3a0.7[5]
4a2.6[5]

Table 2: In Vitro Inhibitory Potency of GS-461203 against HCV NS5B Polymerase.

Cytotoxicity Profile

This compound exhibits a favorable safety profile in vitro, with no significant toxicity observed at concentrations well above its effective antiviral concentrations.

Parameter Cell Line Value (µM) Reference
CC50Various> 100[1]

Table 3: In Vitro Cytotoxicity of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

HCV Replicon Assay for EC50/EC90 Determination

This cell-based assay is crucial for determining the potency of antiviral compounds in a cellular context that mimics viral replication.

HCV Replicon Assay Workflow start Start cell_culture 1. Cell Culture: Maintain Huh-7 cells harboring a luciferase-reporting HCV replicon. start->cell_culture seeding 2. Cell Seeding: Plate cells in 96-well plates and incubate for 24 hours. cell_culture->seeding compound_prep 3. Compound Preparation: Prepare serial dilutions of this compound. seeding->compound_prep treatment 4. Cell Treatment: Add compound dilutions to the cells. compound_prep->treatment incubation 5. Incubation: Incubate for 72 hours at 37°C. treatment->incubation luciferase_assay 6. Luciferase Assay: Lyse cells and measure luciferase activity. incubation->luciferase_assay data_analysis 7. Data Analysis: Normalize data and calculate EC50/EC90 values. luciferase_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for the HCV Replicon Assay.

Protocol:

  • Cell Line Maintenance:

    • Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., firefly or Renilla luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • The medium is supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 to maintain the selection of replicon-containing cells.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours.

    • This compound is serially diluted in cell culture medium.

    • The medium from the cell plates is removed, and the compound dilutions are added. Control wells receive medium with the vehicle (e.g., DMSO) and no compound.

    • The plates are incubated for 72 hours at 37°C.

  • Quantification of HCV Replication:

    • After incubation, the cells are lysed, and a luciferase assay reagent is added according to the manufacturer's instructions.

    • Luminescence is measured using a plate luminometer. The signal intensity is directly proportional to the level of HCV RNA replication.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle control.

    • EC50 and EC90 values (the concentrations at which 50% and 90% of viral replication are inhibited, respectively) are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software.

NS5B Polymerase Inhibition Assay for IC50 Determination

This biochemical assay directly measures the inhibitory effect of the active metabolite on the enzymatic activity of the HCV NS5B polymerase.

NS5B Polymerase Inhibition Assay Workflow start Start reagent_prep 1. Reagent Preparation: Prepare reaction buffer, recombinant NS5B, RNA template/primer, and NTPs. start->reagent_prep compound_prep 2. Compound Preparation: Prepare serial dilutions of GS-461203. reagent_prep->compound_prep reaction_setup 3. Reaction Setup: Combine enzyme, template/primer, and compound in a reaction plate. compound_prep->reaction_setup initiation 4. Reaction Initiation: Add NTPs (including a labeled nucleotide) to start the reaction. reaction_setup->initiation incubation 5. Incubation: Incubate at room temperature for a defined period. initiation->incubation termination 6. Reaction Termination: Stop the reaction and capture the newly synthesized RNA. incubation->termination detection 7. Detection: Quantify the amount of labeled nucleotide incorporated into the RNA. termination->detection data_analysis 8. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. detection->data_analysis end End data_analysis->end

Figure 3: Workflow for the NS5B Polymerase Inhibition Assay.

Protocol:

  • Reagents:

    • Recombinant HCV NS5B polymerase (e.g., from genotype 1b, 2a, 3a, or 4a).

    • RNA template and primer (e.g., poly(A)/oligo(U)).

    • Reaction buffer containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent.

    • A mixture of ATP, CTP, GTP, and UTP, with one of the nucleotides being radiolabeled (e.g., [3H]UTP or [α-32P]UTP) or fluorescently labeled.

  • Assay Procedure:

    • The assay is typically performed in a 96-well or 384-well plate format.

    • Recombinant NS5B polymerase is pre-incubated with the RNA template/primer in the reaction buffer.

    • Serial dilutions of the active metabolite, GS-461203, are added to the wells.

    • The reaction is initiated by the addition of the nucleotide mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 22-30°C).

  • Quantification of Polymerase Activity:

    • The reaction is stopped, and the newly synthesized, labeled RNA is captured (e.g., on a filter membrane or using streptavidin-coated beads if a biotinylated primer is used).

    • The amount of incorporated labeled nucleotide is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • The percentage of inhibition of polymerase activity is calculated for each concentration of GS-461203 relative to a no-inhibitor control.

    • The IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay for CC50 Determination

This assay is performed to assess the potential for the compound to cause toxicity to the host cells, which is crucial for determining its therapeutic index.

Protocol:

  • Cell Seeding:

    • Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates at a similar density to the replicon assay and incubated for 24 hours.

  • Compound Treatment:

    • Serial dilutions of this compound are added to the cells.

  • Incubation:

    • The plates are incubated for the same duration as the replicon assay (e.g., 72 hours).

  • Cell Viability Assessment:

    • Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • The percentage of cytotoxicity is calculated relative to untreated control cells.

    • The CC50 value (the concentration at which 50% of the cells are killed) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

This compound is a promising antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase through its active metabolite, GS-461203. Its potent pan-genotypic activity, coupled with a high barrier to resistance and a favorable safety profile, underscores the effectiveness of targeting this essential viral enzyme. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other similar antiviral compounds, facilitating further research and development in the field of HCV therapeutics.

References

The Intracellular Journey of a Prodrug: A Technical Guide to the Bioactivation of GS-9851

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic activation pathway of GS-9851, a phosphoramidate prodrug of a uridine nucleotide analog designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Understanding this intricate intracellular conversion is critical for optimizing drug efficacy and informing the development of next-generation antiviral therapies.

Introduction to this compound: A Prodrug Strategy

This compound is a diastereomeric mixture of GS-491241 and GS-7977 (more widely known as sofosbuvir)[1][2]. It is designed as a prodrug to overcome the challenges of delivering charged nucleotide analogs across the cell membrane. Once inside the hepatocyte, the primary site of HCV replication, this compound undergoes a multi-step enzymatic conversion to its pharmacologically active triphosphate form, GS-461203[1][2]. This active metabolite then acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby halting viral replication[3][4].

The Metabolic Activation Cascade of this compound

The conversion of this compound to the active triphosphate GS-461203 is a sophisticated pathway involving several key enzymatic steps. The process is initiated by the hydrolysis of the carboxyl ester moiety, followed by the cleavage of the phosphoramidate bond and subsequent phosphorylations.

The key steps in the activation pathway are as follows:

  • Carboxyl Ester Hydrolysis: The first step in the intracellular activation of this compound is the hydrolysis of the carboxyl ester group. This reaction is catalyzed by two key hepatic enzymes: human carboxylesterase 1 (hCE1) and Cathepsin A (CatA). This initial conversion results in the formation of the intermediate metabolite, GS-566500[1].

  • Phosphoramidate Cleavage: Following the initial hydrolysis, the phosphoramidate bond is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1)[4][5]. This step is crucial as it unmasks the monophosphate, yielding GS-606965 (a uridine monophosphate analog)[1][2].

  • Sequential Phosphorylation: The newly formed monophosphate, GS-606965, then undergoes two successive phosphorylation steps to become the active triphosphate, GS-461203. These phosphorylation events are catalyzed by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase (NDPK)[4][5].

Concurrently, a competing metabolic pathway leads to the formation of the inactive nucleoside metabolite GS-331007 from GS-566500[1][2]. The balance between the activation pathway to GS-461203 and the formation of the inactive GS-331007 is a critical determinant of the overall antiviral efficacy of this compound.

GS_9851_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (Prodrug) GS-9851_intra This compound This compound->GS-9851_intra Passive Diffusion & Active Transport GS-566500 GS-566500 (Intermediate) GS-9851_intra->GS-566500 hCE1, CatA GS-606965 GS-606965 (Monophosphate) GS-566500->GS-606965 HINT1 GS-331007 GS-331007 (Inactive Metabolite) GS-566500->GS-331007 GS-diphosphate Diphosphate Analog GS-606965->GS-diphosphate UMP-CMP Kinase GS-461203 GS-461203 (Active Triphosphate) GS-diphosphate->GS-461203 NDPK HCV_RNA_Replication_Inhibition HCV RNA Replication Inhibition GS-461203->HCV_RNA_Replication_Inhibition Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of this compound Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Extraction Supernatant Collection Protein_Precipitation->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Pharmacokinetic Modeling LC_MS_MS->Data_Processing Results Cmax, tmax, t½, AUC Data_Processing->Results

References

An In-depth Technical Guide on the Intracellular Metabolism of GS-9851 to GS-461203

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: GS-9851 (also known as PSI-7851) is a phosphoramidate nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.[1] Its clinical efficacy is dependent on its intracellular conversion to the pharmacologically active triphosphate form, GS-461203 (PSI-7409), which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] This technical guide provides a detailed overview of the multi-step metabolic activation pathway of this compound, summarizes key pharmacokinetic data, outlines relevant experimental protocols for studying its metabolism, and presents visual diagrams of the core processes.

The Intracellular Metabolic Activation Pathway

This compound is a diastereomeric mixture of GS-491241 and GS-7977 (Sofosbuvir).[1] Upon entering the target hepatocytes, it undergoes a series of enzymatic transformations to yield the active antiviral agent GS-461203. This process is designed to efficiently deliver the active nucleotide into the cell, bypassing the rate-limiting step of initial phosphorylation often seen with nucleoside analogs.[4]

The key steps are as follows:

  • Initial Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety of this compound. This reaction is catalyzed by two key hepatic enzymes: Cathepsin A (CatA) and human Carboxylesterase 1 (hCE1) .[1][4] This step converts this compound into the intermediate metabolite, GS-566500.[1][5]

  • Phosphoramidate Cleavage: The intermediate GS-566500 is then acted upon by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) .[1][4] This enzyme cleaves the phosphoramidate bond, representing a critical branch point in the pathway.[1]

    • Activation Pathway: HINT1-mediated hydrolysis produces the uridine monophosphate analog, GS-606965 .[1][6]

    • Inactive Pathway: Alternatively, this step can lead to the formation of the inactive nucleoside metabolite, GS-331007, which does not contribute to the antiviral effect.[1]

  • Sequential Phosphorylation: The monophosphate metabolite, GS-606965, is further phosphorylated by cellular kinases.

    • First, it is converted to the diphosphate form, GS-607596 , a reaction catalyzed by UMP-CMP kinase.[1][4]

    • Subsequently, a second phosphorylation event, catalyzed by nucleoside diphosphate kinase (NDPK), converts GS-607596 into the active triphosphate metabolite, GS-461203 .[1][4]

  • Pharmacological Action and Deactivation: The active GS-461203 is incorporated into the replicating HCV RNA by the NS5B polymerase, causing chain termination and halting viral replication.[3][7] The active triphosphate can be deactivated through dephosphorylation, which ultimately results in the formation of the inactive nucleoside metabolite GS-331007.[3][4]

Metabolic_Pathway_of_this compound cluster_cell Hepatocyte GS9851 This compound (Prodrug) GS566500 GS-566500 (Intermediate) GS9851->GS566500 Cathepsin A hCE1 GS606965 GS-606965 (Monophosphate) GS566500->GS606965 HINT1 GS331007 GS-331007 (Inactive Nucleoside) GS566500->GS331007 HINT1 GS607596 GS-607596 (Diphosphate) GS606965->GS607596 UMP-CMP Kinase GS461203 GS-461203 (Active Triphosphate) GS607596->GS461203 NDPK GS461203->GS331007 Dephosphorylation HCV_RNA HCV RNA Replication GS461203->HCV_RNA Inhibition

Caption: Intracellular metabolic activation pathway of this compound to the active GS-461203.

Pharmacokinetic Data Summary

Clinical studies in healthy subjects and HCV-infected patients have characterized the pharmacokinetic profiles of this compound and its principal metabolites in plasma. The parent drug, this compound, and the initial intermediate, GS-566500, are cleared rapidly from plasma.[5][8] In contrast, the inactive nucleoside metabolite, GS-331007, is the primary drug-related component found in systemic circulation and has a significantly longer half-life.[8][9][10]

CompoundTmax (hours)Terminal Half-life (t½, hours)Key Characteristics
This compound 1.0 – 1.8[1][9]~1.0[1][5][8]Rapidly absorbed and cleared from plasma.
GS-566500 1.5 – 3.0[1][9]2.0 – 3.0[1][5][8]Intermediate metabolite with rapid clearance.
GS-331007 3.0 – 6.0[1][9]~26-27 (dose-dependent)[1][2][4][9]Primary systemic metabolite; AUC is >40-fold higher than this compound.[1][9]
GS-461203 Not ApplicableNot ApplicableIntracellular active form; not measured systemically.

Experimental Protocols for Metabolic Analysis

The study of the intracellular metabolism of this compound requires robust in vitro experimental systems, typically utilizing primary human hepatocytes or relevant cell lines, coupled with sensitive analytical techniques.

Protocol: In Vitro Analysis of this compound Intracellular Metabolism

A. Materials and Reagents

  • Cell Culture: Primary human hepatocytes or Huh-7 cell line.

  • Reagents: this compound analytical standard, cell culture media, phosphate-buffered saline (PBS).

  • Extraction: 70% Methanol (ice-cold).

  • Analysis: LC-MS/MS system, analytical standards for this compound and its metabolites.

B. Experimental Procedure

  • Cell Seeding: Plate hepatocytes or Huh-7 cells in 6-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Incubation: Aspirate the culture medium and add fresh medium containing a known concentration of this compound (e.g., 10 µM). Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Harvesting and Washing: At each time point, aspirate the drug-containing medium. Wash the cell monolayer twice with ice-cold PBS to remove extracellular drug residues.

  • Metabolite Extraction: Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Processing: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube or HPLC vial. Analyze the samples using a validated LC-MS/MS method to separate and quantify this compound, GS-566500, GS-606965, and GS-461203.

  • Data Normalization: Quantify the total protein content in each well to normalize the metabolite concentrations, typically expressed as pmol/million cells.

Experimental_Workflow cluster_workflow In Vitro Metabolism Workflow A 1. Cell Seeding (e.g., Hepatocytes) B 2. Drug Incubation (this compound) A->B C 3. Cell Harvesting (PBS Wash) B->C D 4. Metabolite Extraction (70% Methanol) C->D E 5. Sample Processing (Centrifugation) D->E F 6. LC-MS/MS Analysis (Quantification) E->F G 7. Data Normalization (pmol / 10^6 cells) F->G

Caption: A typical experimental workflow for quantifying intracellular metabolites of this compound.

References

Technical Guide: Antiviral Spectrum of GS-9851 Against Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GS-9851 (formerly known as PSI-7851) is a potent, pangenotypic nucleotide analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. As a phosphoramidate prodrug, it undergoes intracellular metabolism within hepatocytes to form the active triphosphate metabolite, GS-461203 (PSI-7409). This active form is incorporated into the nascent viral RNA strand, leading to premature chain termination and halting HCV replication. In vitro studies have demonstrated its efficacy across multiple HCV genotypes with a high barrier to resistance and a favorable safety profile, making it a critical area of study in the development of direct-acting antiviral (DAA) therapies. This document provides a comprehensive overview of the antiviral spectrum of this compound, detailed experimental methodologies for its evaluation, and its mechanism of action.

Mechanism of Action: Metabolic Activation and NS5B Inhibition

This compound is administered as an inactive prodrug, which efficiently targets hepatocytes. Once inside the liver cells, it undergoes a multi-step enzymatic conversion to its pharmacologically active triphosphate form, GS-461203.[1][2] This process is initiated by the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and human carboxyl esterase 1 (hCE1).[2] Subsequent cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate, which is then phosphorylated by cellular kinases to the active triphosphate GS-461203.[1][2]

The active GS-461203 mimics the natural uridine triphosphate and is recognized by the HCV NS5B polymerase. Upon incorporation into the elongating HCV RNA strand, it acts as a non-obligate chain terminator, preventing further viral genome replication.[3][4] This targeted inhibition of the viral polymerase is highly specific, with minimal activity against human DNA and RNA polymerases, contributing to its low cytotoxicity.[3][4]

GS-9851_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte GS_9851_prodrug This compound (Prodrug) GS_9851_intra This compound GS_9851_prodrug->GS_9851_intra Hepatocyte Uptake Metabolite_MP Monophosphate (GS-606965) GS_9851_intra->Metabolite_MP CatA, hCE1, HINT1 Metabolite_DP Diphosphate Metabolite_MP->Metabolite_DP Cellular Kinases Active_TP Active Triphosphate (GS-461203) Metabolite_DP->Active_TP Cellular Kinases NS5B HCV NS5B Polymerase Active_TP->NS5B Replication_Blocked HCV RNA Replication Blocked NS5B->Replication_Blocked

Figure 1: Metabolic activation pathway of this compound in hepatocytes.

In Vitro Antiviral Spectrum

The pangenotypic activity of this compound has been rigorously evaluated in various in vitro systems, including subgenomic HCV replicons and infectious virus assays. The data consistently demonstrate potent inhibition across major HCV genotypes.

Activity against HCV Replicons

HCV replicon systems are instrumental for assessing the intrinsic antiviral activity of compounds against viral RNA replication. This compound has shown potent, single-digit nanomolar to low-micromolar efficacy in stable replicon cell lines of major genotypes.

Genotype/StrainCell LineEC50 (µM)EC90 (µM)Citation
1a (H77)Htat0.088 ± 0.0160.44 ± 0.06[4]
1b (Con1)ET-lunet0.075 ± 0.0500.52 ± 0.25[4]
1b (N)Ntat0.096 ± 0.0380.40 ± 0.12[4]
2a (JFH-1)Huh-70.045 ± 0.0130.21 ± 0.04[4]

Table 1: In Vitro Antiviral Activity of this compound against HCV Subgenomic Replicons.

Activity in HCV Infectious Virus Systems

To confirm the activity in the context of the full viral life cycle, this compound was tested in infectious cell culture systems. The results corroborate the potent activity observed in replicon assays.

Genotype/StrainSystemEC50 (µM)EC90 (µM)Citation
1a (H77sV2)Infectious Virus0.13 ± 0.030.53 ± 0.08[4]
2a (JFH-1)Infectious Virus0.04 ± 0.010.15 ± 0.04[4]

Table 2: In Vitro Antiviral Activity of this compound in HCV Infectious Virus Systems.

Inhibitory Activity of Active Metabolite GS-461203

The active triphosphate form, GS-461203 (PSI-7409), directly inhibits the enzymatic activity of recombinant NS5B polymerase. This activity was found to be comparable across polymerases from genotypes 1 through 4, confirming the pangenotypic mechanism of action at the molecular target level.[3][4]

GenotypeNS5B Polymerase SourceIC50 (µM)Citation
1b (BK)Recombinant1.4 ± 0.3[4]
1b (Con1)Recombinant0.7 ± 0.2[4]
2a (JFH-1)Recombinant1.2 ± 0.2[4]
3a Recombinant1.7 ± 0.4[4]
4a Recombinant0.7 ± 0.2[4]

Table 3: Inhibitory Activity of GS-461203 against Recombinant HCV NS5B Polymerases.

Resistance Profile

Nucleotide inhibitors like this compound generally exhibit a high barrier to resistance. Cross-resistance studies have identified that the S282T substitution in the NS5B polymerase, a mutation known to confer resistance to other 2'-modified nucleoside analogs, also reduces the activity of this compound.[3][4] However, replicons containing other resistance mutations, such as S96T/N142T, remained fully susceptible to the compound.[3][4] In short-term clinical studies, no virologic resistance to this compound was observed.

Specificity and In Vitro Safety

This compound is highly specific for HCV. It has demonstrated a lack of antiviral activity against other RNA and DNA viruses.[3][4] The active metabolite, GS-461203, does not significantly inhibit host cellular DNA or RNA polymerases.[3][4] Furthermore, no cytotoxicity, mitochondrial toxicity, or bone marrow toxicity was observed with this compound at concentrations up to 100 µM, indicating a wide therapeutic window.[3][4]

Experimental Protocols

The determination of in vitro antiviral activity relies on robust and standardized cell-based assays. The following is a detailed methodology for the HCV replicon assay.

HCV Replicon Assay Protocol

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon.

  • Cell Lines and Replicons:

    • Huh-7 derived cell lines (e.g., ET-lunet) containing a bicistronic, subgenomic HCV replicon are used.[4] These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene (e.g., firefly or Renilla luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[5][6]

    • Specific replicons used for this compound testing include Htat (genotype 1a), Btat and Ntat (genotype 1b), and JFH-1 (genotype 2a).[4]

  • Assay Procedure:

    • Cell Plating: Stable replicon cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

    • Compound Preparation: this compound is serially diluted in cell culture medium to create a range of concentrations for dose-response analysis.

    • Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.

    • Incubation: Plates are incubated for a period of 72 to 96 hours at 37°C in a 5% CO₂ environment to allow for multiple rounds of viral replication.[7][8]

  • Quantification of HCV Replication (Luciferase Assay):

    • Cell Lysis: After incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.

    • Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate. A luciferase assay substrate is added, and the resulting luminescence, which is directly proportional to the amount of replicon RNA, is measured using a luminometer.[5][9]

  • Data Analysis:

    • The raw luminescence values are normalized to the vehicle control wells (representing 0% inhibition) and background (cells without replicon, representing 100% inhibition).

    • The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are calculated by fitting the dose-response data to a four-parameter logistic regression model using appropriate software.

HCV_Replicon_Assay_Workflow start Start plate_cells 1. Plate HCV Replicon-Containing Huh-7 Cells in 96-Well Plates start->plate_cells prepare_drug 2. Prepare Serial Dilutions of this compound plate_cells->prepare_drug add_drug 3. Add Drug Dilutions to Cells (Include Vehicle Control) prepare_drug->add_drug incubate 4. Incubate for 72-96 hours at 37°C add_drug->incubate lyse_cells 5. Lyse Cells and Add Luciferase Substrate incubate->lyse_cells read_luminescence 6. Measure Luminescence (Signal ∝ HCV Replication) lyse_cells->read_luminescence analyze_data 7. Calculate EC50 / EC90 Values from Dose-Response Curve read_luminescence->analyze_data end End analyze_data->end

References

The Pan-Genotypic Activity of GS-9851: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro pan-genotypic activity of GS-9851, a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document details the compound's mechanism of action, metabolic activation, and the experimental methodologies used to characterize its broad antiviral profile.

Introduction to this compound

This compound (formerly known as PSI-7851) is a phosphoramidate prodrug designed for the treatment of chronic HCV infection. As a direct-acting antiviral (DAA), it targets the viral RNA-dependent RNA polymerase, NS5B, an enzyme essential for the replication of the HCV genome. A key characteristic of this compound is its demonstrated pan-genotypic activity, making it an effective inhibitor against multiple HCV genotypes. In in-vitro studies utilizing HCV replicon systems, this compound has shown potent antiviral activity, with a 90% effective concentration (EC90) of 0.4 μM.[1] This broad spectrum of activity is a significant advantage in the clinical management of HCV, which is characterized by considerable genetic diversity.

Mechanism of Action

This compound acts as a chain terminator of HCV RNA synthesis. Following administration, the prodrug is metabolized within hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural nucleotide substrates of the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, GS-461203 prevents further elongation, thereby halting viral replication. The targeting of the highly conserved active site of the NS5B polymerase contributes to the drug's high barrier to resistance and its broad genotypic coverage.

Metabolic Activation of this compound

The conversion of this compound to its active triphosphate metabolite, GS-461203, is a critical multi-step intracellular process. This metabolic pathway ensures that the active compound is concentrated within the target hepatocytes, minimizing systemic exposure and potential off-target effects.

Metabolic_Activation_of_GS_9851 cluster_plasma Plasma cluster_hepatocyte Hepatocyte GS9851_plasma This compound GS566500_plasma GS-566500 (Intermediate) GS9851_plasma->GS566500_plasma GS9851_hep This compound GS9851_plasma->GS9851_hep Uptake GS331007_plasma GS-331007 (Inactive Nucleoside) GS566500_plasma->GS331007_plasma GS566500_hep GS-566500 GS9851_hep->GS566500_hep hCE1, CatA GS606965 GS-606965 (Monophosphate) GS566500_hep->GS606965 HINT1 GS461203 GS-461203 (Active Triphosphate) GS606965->GS461203 Cellular Kinases HCV NS5B Polymerase Inhibition HCV NS5B Polymerase Inhibition GS461203->HCV NS5B Polymerase Inhibition

Metabolic activation pathway of this compound.

Quantitative In-Vitro Activity

CompoundParameterValueAssay System
This compoundEC900.4 µMHCV Replicon

This table will be updated as more specific quantitative data becomes publicly available.

Experimental Protocols

The in-vitro antiviral activity of this compound is typically evaluated using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).

HCV Replicon Assay: General Workflow

HCV_Replicon_Assay_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis cell_plating Plate Huh-7 cells harboring HCV replicons compound_addition Add serial dilutions of this compound cell_plating->compound_addition incubation Incubate for 72 hours compound_addition->incubation lysis Cell lysis incubation->lysis quantification Quantify replicon RNA levels (e.g., qRT-PCR or reporter gene assay) lysis->quantification calculation Calculate EC50 / EC90 values quantification->calculation

General workflow for an HCV replicon assay.
Detailed Methodology

  • Cell Culture: Huh-7 cells or their derivatives, which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Replicon Constructs: Genotype-specific HCV replicons are used. These are typically bicistronic RNA molecules containing the HCV non-structural proteins (NS3 to NS5B) required for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase).

  • Antiviral Assay:

    • Cells harboring the HCV replicons are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound. A positive control (e.g., another known HCV inhibitor) and a negative control (vehicle) are included.

    • The plates are incubated for a period of 72 hours.

  • Quantification of HCV Replication:

    • Following incubation, the level of HCV RNA replication is determined.

    • Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription polymerase chain reaction (qRT-PCR).

  • Data Analysis: The concentration of this compound that inhibits HCV replication by 50% (EC50) or 90% (EC90) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship in Combination Therapy

In-vitro studies have explored the interaction of this compound with other classes of anti-HCV agents to assess the potential for synergistic, additive, or antagonistic effects. This is crucial for the design of effective combination therapies that can enhance efficacy and prevent the emergence of drug resistance.

Combination_Therapy_Logic cluster_partners Potential Combination Partners cluster_outcome Therapeutic Outcome GS9851 This compound (NS5B Nucleotide Inhibitor) Synergy Synergistic or Additive Antiviral Effect GS9851->Synergy NS5A_Inhibitor NS5A Inhibitor (e.g., Velpatasvir) NS5A_Inhibitor->Synergy NS3_4A_Inhibitor NS3/4A Protease Inhibitor (e.g., Voxilaprevir) NS3_4A_Inhibitor->Synergy Increased_Efficacy Increased Efficacy Synergy->Increased_Efficacy Resistance_Barrier Higher Barrier to Resistance Synergy->Resistance_Barrier

Logical relationship of this compound in combination therapy.

Conclusion

This compound is a potent, pan-genotypic inhibitor of HCV replication in vitro. Its mechanism of action as a chain terminator, following intracellular conversion to its active triphosphate form, provides a high barrier to resistance. While specific EC50 values for all genotypes are not widely published, its low micromolar EC90 value in replicon systems underscores its broad and potent antiviral activity. The experimental protocols outlined in this guide provide a framework for the continued in-vitro characterization of this compound and other novel anti-HCV agents. Further studies detailing its activity against a wide range of clinical isolates from all genotypes will continue to refine our understanding of its clinical potential.

References

Basic Research Applications of GS-9851 (Sofosbuvir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GS-9851, more commonly known as sofosbuvir, is a cornerstone of modern antiviral therapy, particularly for Hepatitis C Virus (HCV) infection. Its potent and pangenotypic activity stems from its targeted inhibition of the viral RNA-dependent RNA polymerase. Beyond its clinical success, sofosbuvir serves as a critical tool in basic research, enabling detailed studies of HCV replication, drug resistance mechanisms, and the broader field of virology. This guide provides an in-depth overview of the core basic research applications of this compound, complete with experimental methodologies and quantitative data to support further investigation.

Mechanism of Action and Metabolic Activation

This compound is a phosphoramidate prodrug that must undergo intracellular metabolism to exert its antiviral effect. This multi-step activation pathway is a key area of study for understanding its efficacy and potential for drug-drug interactions.

This compound is administered as a mixture of two diastereoisomers.[1] In the bloodstream, it is partially metabolized to an intermediate, GS-566500, and an inactive nucleoside derivative, GS-331007.[1] Upon entering hepatocytes, the primary site of HCV replication, this compound undergoes sequential hydrolysis. The carboxyl ester moiety is cleaved by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by phosphoramidate cleavage by histidine triad nucleotide-binding protein 1 (HINT1). This process yields the active uridine analog triphosphate, GS-461203.

GS-461203 mimics the natural substrate of the HCV NS5B polymerase, uridine triphosphate.[2] It is incorporated into the nascent viral RNA strand, where the presence of a 2'-methyl group creates a steric clash with the incoming nucleotide, preventing further elongation and thus terminating viral replication.[3] This chain termination is the ultimate mechanism of sofosbuvir's antiviral activity. Dephosphorylation of the active triphosphate results in the formation of the inactive nucleoside metabolite GS-331007, which is then eliminated from the cell.

This compound Metabolic Activation and Mechanism of Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte GS9851_ext This compound (Sofosbuvir) GS9851_int This compound GS9851_ext->GS9851_int Uptake GS461203 GS-461203 (Active Triphosphate) GS9851_int->GS461203 CES1, CatA, HINT1, Kinases HCV_RNA HCV RNA Replication GS461203->HCV_RNA Incorporation by NS5B Polymerase GS331007 GS-331007 (Inactive Metabolite) GS461203->GS331007 Dephosphorylation Chain_Termination Chain Termination HCV_RNA->Chain_Termination Transient HCV Replicon Assay Workflow Plasmid Replicon Plasmid (with Luciferase Reporter) IVT In Vitro Transcription Plasmid->IVT Replicon_RNA Replicon RNA IVT->Replicon_RNA Electroporation Electroporation Replicon_RNA->Electroporation Huh7 Huh-7 Cells Huh7->Electroporation Plating Plate Cells in 96-well Plates Electroporation->Plating Drug_Treatment Add Serial Dilutions of this compound Plating->Drug_Treatment Incubation Incubate for 72h Drug_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50) Luciferase_Assay->Data_Analysis Biochemical Assay Workflow Expression Express Recombinant NS5B in E. coli Purification Purify NS5B via Affinity Chromatography Expression->Purification Reaction_Setup Set up Polymerase Reaction: - Purified NS5B - RNA Template/Primer - NTPs (with radiolabel) - GS-461203 dilutions Purification->Reaction_Setup Incubation Incubate Reaction_Setup->Incubation PAGE Denaturing PAGE Incubation->PAGE Autoradiography Autoradiography PAGE->Autoradiography Analysis Analyze Inhibition and determine IC50 Autoradiography->Analysis

References

Methodological & Application

Application Notes and Protocols for GS-9851 in an in vitro HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 (formerly known as PSI-7851) is a potent, pan-genotype inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a phosphoramidate nucleotide prodrug, it undergoes intracellular metabolism to its active triphosphate form, GS-461203 (formerly PSI-7409), which acts as a chain terminator during HCV RNA replication. The HCV replicon system is a critical tool for the in vitro evaluation of direct-acting antivirals like this compound, allowing for the quantification of a compound's inhibitory effect on viral replication in a controlled cellular environment. These application notes provide a detailed protocol for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.

Mechanism of Action of this compound

This compound is a prodrug that must be metabolized within the host cell to exert its antiviral effect. The metabolic activation pathway is a key aspect of its mechanism of action.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (Prodrug) GS-9851_intra This compound This compound->GS-9851_intra Cellular Uptake Metabolite_1 Intermediate Metabolites GS-9851_intra->Metabolite_1 Metabolic Activation GS-461203 GS-461203 (Active Triphosphate) Metabolite_1->GS-461203 Phosphorylation NS5B HCV NS5B Polymerase GS-461203->NS5B Incorporation & Chain Termination Replication_Blocked HCV RNA Replication Blocked NS5B->Replication_Blocked

Caption: Metabolic activation pathway of this compound to its active triphosphate form, leading to the inhibition of HCV NS5B polymerase.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) and 90% effective concentration (EC90), while its cytotoxicity is determined by the 50% cytotoxic concentration (CC50). The selectivity of the compound is indicated by the selectivity index (SI), calculated as CC50/EC50.

Table 1: In Vitro Anti-HCV Activity of this compound in Replicon Assays [1][2]

HCV GenotypeReplicon SystemEC50 (µM)EC90 (µM)
1a Htat0.43 ± 0.0261.22 ± 0.86
1b ET-lunet cells0.075 ± 0.0500.52 ± 0.25
1b Btat0.090 ± 0.0480.65 ± 0.068
1b Ntat0.093 ± 0.0830.75 ± 0.12
2a JFH-10.28 ± 0.0731.36 ± 0.12

Table 2: In Vitro Cytotoxicity Profile of this compound [2]

Cell LineAssayCC50 (µM)
Huh-7MTS Assay> 100
Other human cell linesVarious> 100

Table 3: Selectivity Index of this compound against HCV Genotype 1b

Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Huh-70.075> 100> 1333

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Potency Determination

This protocol details the steps for determining the EC50 value of this compound against a luciferase-reporter HCV replicon in a 96-well format.

Materials:

  • Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • G418 (Geneticin)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates (white, clear-bottom)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Workflow Diagram:

HCV Replicon Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture Huh-7 replicon cells C 3. Seed cells in 96-well plates A->C B 2. Prepare serial dilutions of this compound D 4. Add this compound dilutions to cells B->D C->D E 5. Incubate for 72 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate EC50 values G->H

Caption: Step-by-step workflow for the HCV replicon assay to determine the potency of this compound.

Procedure:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to ensure the retention of the replicon.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Seeding:

    • Trypsinize and resuspend the replicon-containing Huh-7 cells.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of G418-free medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound.

    • Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (100% replication) and a background control (0% replication).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Protocol 2: Cytotoxicity Assay

This protocol is essential to determine if the observed reduction in replicon activity is due to specific antiviral effects or general cytotoxicity.

Materials:

  • Parental Huh-7 cells (without the replicon)

  • Reagents for a viability assay (e.g., MTS or CellTiter-Glo®)

  • This compound compound

  • DMSO

  • 96-well cell culture plates (clear for MTS, white for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed parental Huh-7 cells in a 96-well plate at a density similar to the replicon assay.

  • Compound Addition: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay.

  • Incubation: Incubate for the same duration as the replicon assay (72 hours).

  • Viability Measurement: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the results to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Calculate the CC50 value using non-linear regression.

Resistance Profile

The primary resistance-associated substitution (RAS) for nucleotide analogs like this compound is the S282T mutation in the NS5B polymerase. While this mutation can reduce the susceptibility to this compound, it often comes at the cost of reduced viral fitness.[2]

Conclusion

The HCV replicon assay is a robust and reliable method for determining the in vitro potency of this compound. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of HCV drug discovery and development. The high potency, pan-genotype activity (though quantitative data for all genotypes is limited), and high selectivity index make this compound a significant compound in the study of HCV inhibitors.

References

Application Notes and Protocols for GS-9851 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 is a phosphoramidate prodrug that, upon intracellular metabolism, yields the potent antiviral agent GS-461203, the same active triphosphate metabolite as sofosbuvir. GS-461203 is a nucleotide analog that acts as a chain terminator for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4][5] Due to this specific mechanism of action, the primary application of this compound in cell culture is for the study of HCV replication and the evaluation of its antiviral efficacy. There is no known structural homolog of the HCV NS5B polymerase in uninfected host cells, highlighting the targeted nature of this compound.[6]

These application notes provide a comprehensive guide for the use of this compound in cell culture, with a focus on the well-established HCV replicon assay system.

Mechanism of Action: Intracellular Activation

This compound is cell-permeable and must undergo intracellular conversion to its active triphosphate form, GS-461203, to exert its inhibitory effect on the HCV NS5B polymerase. This multi-step metabolic process ensures that the active compound is generated within the host cell.[5][7] Dephosphorylation of the active triphosphate results in the formation of the inactive nucleoside metabolite GS-331007.[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) GS9851_ext This compound (Prodrug) GS9851_int This compound GS9851_ext->GS9851_int Cellular Uptake GS461203 GS-461203 (Active Triphosphate) GS9851_int->GS461203 Metabolic Activation (Hydrolysis & Phosphorylation) GS331007 GS-331007 (Inactive Metabolite) GS461203->GS331007 Dephosphorylation GS461203->Inhibition HCV_NS5B HCV NS5B Polymerase RNA_Replication HCV RNA Replication HCV_NS5B->RNA_Replication Catalyzes Inhibition->HCV_NS5B Inhibits

Figure 1: Intracellular metabolic activation pathway of this compound.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The efficacy of this compound and its related compound, sofosbuvir, is typically evaluated in HCV replicon cell lines. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of HCV RNA replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. A high therapeutic index (CC50/EC50) is desirable.

CompoundHCV Genotype/SubtypeCell LineEC50 (nM)CC50 (µM)Reference
This compound Pan-genotypeHCV Replicon Cells90% inhibition (EC90) at 400 nMNot specified
Sofosbuvir Genotype 1bHuh-792>100[8][9]
Sofosbuvir Genotype 1aHCV Replicon Cells40Not specified
Sofosbuvir Genotype 2aHCV Replicon Cells32 - 120Not specified[1][10]
Sofosbuvir Genotype 3aHCV Replicon Cells110Not specified[1]
Sofosbuvir Genotype 4aHCV Replicon Cells39Not specified[1]
Sofosbuvir Not applicableHuh-7Not applicable200[8]
Sofosbuvir Not applicableHepG2Not applicableNo cytotoxicity up to 100 µM[9]

Experimental Protocols

The following protocols provide a general framework for assessing the antiviral activity and cytotoxicity of this compound in a cell culture setting. The most common application is the HCV replicon assay.

Experimental Workflow: HCV Replicon Assay

A 1. Cell Seeding Seed HCV replicon cells (e.g., Huh-7) in 96-well plates. B 2. Compound Addition Add serial dilutions of this compound to the cells. A->B C 3. Incubation Incubate for 72 hours at 37°C. B->C D 4. Endpoint Measurement (Parallel Plates) C->D E Antiviral Activity (e.g., Luciferase Assay) D->E F Cytotoxicity (e.g., MTT or CellTiter-Glo Assay) D->F G 5. Data Analysis Calculate EC50 and CC50 values. E->G F->G

Figure 2: General workflow for an HCV replicon assay.
Protocol 1: HCV Replicon Assay for Antiviral Efficacy

This protocol is designed to determine the EC50 of this compound against HCV replication in a stable HCV replicon cell line containing a reporter gene, such as luciferase.

Materials:

  • HCV replicon cell line (e.g., Huh-7 derived, expressing a luciferase reporter)[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound

  • 96-well cell culture plates (clear bottom, white or black for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will maintain them in the exponential growth phase for the duration of the experiment (e.g., 5,000 to 10,000 cells per well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a 3-fold or 5-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data by expressing the luminescence in treated wells as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay

This protocol is performed in parallel with the efficacy assay to determine the CC50 of this compound in the same cell line. The MTT or CellTiter-Glo assay is commonly used.[8][13]

Materials:

  • HCV replicon cell line (or parental cell line)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates (clear)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Assay Performance (MTT example):

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance in treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.

Concluding Remarks

This compound is a valuable tool for in vitro studies of HCV replication. Its use in cell culture is primarily confined to specialized HCV replicon systems. Researchers should note that while this compound itself can be used, it is the intracellularly formed GS-461203 that is the active antiviral agent. When designing experiments, it is crucial to use appropriate hepatoma-derived cell lines that can support HCV replication and perform the necessary metabolic activation of the prodrug. The protocols provided herein offer a robust starting point for the evaluation of this compound's antiviral properties and its effects on cell viability.

References

Application Notes and Protocols for Determining the EC50 of GS-9851 (Sofosbuvir) against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the 50% effective concentration (EC50) of GS-9851, the prodrug of Sofosbuvir, against various Hepatitis C Virus (HCV) genotypes.

Introduction

This compound is a phosphoramidate prodrug that is metabolized in hepatocytes to its active uridine nucleotide analog triphosphate form, GS-461203. This active metabolite acts as a potent inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for viral replication. By mimicking the natural substrate of the polymerase, the active form of this compound gets incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication.[1][2][3] The determination of the EC50 value is a critical step in the preclinical evaluation of antiviral compounds, providing a quantitative measure of their potency. The most common method for this is the HCV replicon assay.[4][5]

Mechanism of Action of this compound (Sofosbuvir)

This compound is administered as a prodrug, which is then converted intracellularly to its active triphosphate form. This active metabolite, GS-461203, acts as a chain terminator for the HCV NS5B polymerase. The NS5B polymerase is a key enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[1][6][7] The active metabolite of this compound competes with the natural nucleotide substrates for incorporation into the nascent RNA strand. Once incorporated, it prevents further elongation of the RNA chain, thus inhibiting viral replication.[2][8]

Mechanism of Action of this compound (Sofosbuvir) cluster_0 Hepatocyte This compound (Prodrug) This compound (Prodrug) Active Triphosphate (GS-461203) Active Triphosphate (GS-461203) This compound (Prodrug)->Active Triphosphate (GS-461203) Intracellular Metabolism NS5B Polymerase NS5B Polymerase Active Triphosphate (GS-461203)->NS5B Polymerase HCV Replication Complex HCV Replication Complex HCV Replication Complex->NS5B Polymerase contains Viral RNA Synthesis Viral RNA Synthesis NS5B Polymerase->Viral RNA Synthesis catalyzes Chain Termination Chain Termination NS5B Polymerase->Chain Termination incorporation leads to

Caption: Intracellular activation of this compound and subsequent inhibition of HCV RNA synthesis.

Data Presentation: EC50 Values of Sofosbuvir Against HCV Genotypes

The antiviral activity of Sofosbuvir has been evaluated against various HCV genotypes using replicon assays. The following table summarizes the mean EC50 values obtained from such studies.

HCV Genotype/SubtypeMean EC50 (nM)
Genotype 1a40 - 92
Genotype 1b91 - 102
Genotype 2a32 - 53
Genotype 2b15
Genotype 3a50
Genotype 4a30 - 130
Genotype 5a15 - 41
Genotype 6a14 - 120

Note: EC50 values can vary depending on the specific replicon system and cell line used.[9]

Experimental Protocol: HCV Replicon Assay for EC50 Determination

This protocol describes the determination of the EC50 value of this compound using a stable HCV replicon cell line expressing a reporter gene, such as luciferase.

Principle of the Assay

HCV replicon cells are Huh-7 human hepatoma cells that have been genetically engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously.[10] These replicons often contain a reporter gene, like firefly or Renilla luciferase, whose expression is directly proportional to the level of HCV RNA replication.[10][11] When an antiviral compound is added, it inhibits HCV replication, leading to a decrease in reporter gene expression and a corresponding reduction in the signal (e.g., luminescence). By measuring the signal at different concentrations of the compound, a dose-response curve can be generated to determine the EC50 value.[11]

Materials and Reagents
  • HCV replicon cell line (e.g., genotype 1b, 2a, etc., expressing luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (Sofosbuvir)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear-bottom white plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Experimental Workflow

EC50 Determination Workflow using HCV Replicon Assay Cell_Seeding 1. Seed HCV replicon cells in multi-well plates Compound_Addition 2. Prepare serial dilutions of this compound and add to cells Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Assay 4. Lyse cells and add luciferase substrate Incubation->Lysis_and_Assay Measurement 5. Measure luminescence Lysis_and_Assay->Measurement Data_Analysis 6. Plot dose-response curve and calculate EC50 Measurement->Data_Analysis

Caption: Step-by-step workflow for determining the EC50 of an antiviral compound.

Detailed Protocol

1. Cell Culture and Seeding: a. Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. c. On the day of the experiment, trypsinize the cells, count them, and resuspend them in fresh culture medium without G418 to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., from 1 µM to 0.01 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration. c. Carefully remove the culture medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Activity Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well). c. Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

5. Measurement and Data Analysis: a. Measure the luminescence in each well using a luminometer. b. Normalize the data by setting the average luminescence of the vehicle control wells to 100% (no inhibition) and the background (wells with no cells) to 0%. c. Calculate the percentage of inhibition for each concentration of this compound. d. Plot the percentage of inhibition against the logarithm of the drug concentration. e. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase activity.

HCV Life Cycle and the Target of this compound

The HCV life cycle involves several stages, from viral entry to the release of new virions. This compound targets the viral replication step, which occurs within a specialized intracellular structure called the membranous web.[12][13]

HCV Life Cycle and the Target of this compound Entry 1. Entry and Uncoating Translation 2. Translation of viral polyprotein Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly of new virions Replication->Assembly Release 5. Release Assembly->Release Release->Entry This compound This compound (Sofosbuvir) This compound->Replication Inhibits

Caption: Simplified HCV life cycle highlighting the replication step targeted by this compound.

References

Application Notes and Protocols for GS-9851 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851, also known as Entospletinib, is a highly selective, orally bioavailable inhibitor of spleen tyrosine kinase (SYK). SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1] In many B-cell malignancies, aberrant BCR signaling is a key driver of cell proliferation and survival. By inhibiting SYK, this compound effectively disrupts this pathway, leading to the suppression of tumor cell growth and induction of apoptosis.[2] These application notes provide detailed guidance on the selection of appropriate cell lines and protocols for evaluating the in vitro efficacy of this compound.

Suitable Cell Lines for this compound Efficacy Testing

The selection of an appropriate cell line is paramount for the successful evaluation of this compound's efficacy. Given its mechanism of action, cell lines derived from hematological malignancies with active BCR signaling are most suitable.

Recommended Cell Lines:

  • B-cell Acute Lymphoblastic Leukemia (B-ALL):

    • NALM-6 (pre-B-ALL): Expresses the pre-BCR and is sensitive to SYK inhibition.[3][4]

    • SEM (pro-B-ALL): Despite being pre-BCR negative, this cell line shows sensitivity to Entospletinib, suggesting alternative SYK activation pathways.[3][4]

    • RS4;11 (pro-B-ALL): Generally reported to be less sensitive to SYK inhibition, making it a useful negative control.[3][4]

  • Diffuse Large B-cell Lymphoma (DLBCL): DLBCL cell lines with an intact BCR signaling pathway, often referred to as "BCR-type," are highly sensitive to SYK inhibitors.[5]

    • SU-DHL-4 [6]

    • SU-DHL-6 [6]

    • OCI-Ly10

    • HT [6]

    • Farage [6]

    • SU-DHL-5 [6]

    • CTB-1 [6]

    • RL [6]

  • Acute Myeloid Leukemia (AML): Certain AML cell lines have been identified as sensitive to Entospletinib.

    • MV4-11 [7]

    • MOLM-13 [7]

    • MOLM-14 [7]

  • Other B-cell Malignancies:

    • Ramos (Burkitt's Lymphoma): A well-established B-cell line used for studying BCR signaling.[8]

    • JVM-2 and JVM-3 (Chronic Lymphocytic Leukemia): Relevant for studying another B-cell malignancy where SYK is a therapeutic target.[6]

Quantitative Data: In Vitro Efficacy of this compound (Entospletinib)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Entospletinib in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
NALM-6B-cell Acute Lymphoblastic Leukemia (pre-B)Sensitive (Specific IC50 not consistently reported)[3][4]
SEMB-cell Acute Lymphoblastic Leukemia (pro-B)Sensitive (Specific IC50 not consistently reported)[3][4]
RS4;11B-cell Acute Lymphoblastic Leukemia (pro-B)Resistant (IC50 not reached)[9][10]
MV4-11Acute Myeloid Leukemia0.5[7]
MOLM-13Acute Myeloid Leukemia0.84[6]
MOLM-14Acute Myeloid Leukemia0.75[7]
SU-DHL-6Diffuse Large B-cell Lymphoma1.14[6]
SU-DHL-5Diffuse Large B-cell Lymphoma1.31[6]
HTDiffuse Large B-cell Lymphoma2.22[6]
FarageDiffuse Large B-cell Lymphoma2.49[6]
CTB-1Diffuse Large B-cell Lymphoma0.98[6]
RLDiffuse Large B-cell Lymphoma3.68[6]
JVM-2Chronic Lymphocytic Leukemia2.69[6]
JVM-3Chronic Lymphocytic Leukemia1.35[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to its efficacy testing, the following diagrams are provided.

SYK_Signaling_Pathway cluster_receptor B-cell Receptor Complex cluster_kinases Kinase Cascade cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR BCR IgA_IgB Igα/Igβ (ITAMs) BCR->IgA_IgB Antigen Binding SRC_Kinase SRC Family Kinases (e.g., LYN) IgA_IgB->SRC_Kinase SYK SYK IgA_IgB->SYK Recruitment & Activation SRC_Kinase->IgA_IgB BTK BTK SYK->BTK PI3K PI3K SYK->PI3K Proliferation Cell Proliferation & Survival GS9851 This compound (Entospletinib) GS9851->SYK Inhibition PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PI3K->AKT ERK ERK PLCg2->ERK AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis

Figure 1: Simplified SYK Signaling Pathway Downstream of the B-Cell Receptor.

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., NALM-6, SU-DHL-4) start->cell_culture treatment Treatment with this compound (Dose-response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (WST-1) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay western_blot Western Blot (pSYK, pAKT, etc.) incubation->western_blot data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is designed to assess the effect of this compound on the proliferation and metabolic activity of suspension cell lines.

Materials:

  • WST-1 Cell Proliferation Reagent

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium appropriate for the cell line

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare a cell suspension at a concentration of 0.1-1.0 x 10^6 cells/mL in complete culture medium.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

  • Shake the plate thoroughly for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 1 x 10^6 cells) in appropriate culture vessels and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).

  • Harvest the cells by centrifugation. For suspension cells, pellet them directly.

  • Wash the cells twice with ice-cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for SYK Phosphorylation and Downstream Signaling

This protocol is used to assess the on-target effect of this compound by measuring the phosphorylation status of SYK and its downstream effectors.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SYK (Tyr525/526), anti-SYK, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound as described in the previous protocols. For some experiments, stimulation with an agonist (e.g., anti-IgM) may be required to induce SYK phosphorylation.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • For total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

References

Application Notes and Protocols for GS-9851 Dose-Response Curve Generation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851, also known as Sofosbuvir, is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a direct-acting antiviral (DAA) agent that, upon administration, undergoes intracellular metabolism to its active triphosphate form, GS-461203. This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural nucleotide substrate, GS-461203 is incorporated into the elongating HCV RNA strand, leading to premature chain termination and halting viral replication. Due to the absence of a homologous polymerase in human host cells, this compound exhibits a high degree of selectivity for its viral target.[1]

These application notes provide detailed protocols for generating and analyzing the dose-response curve of this compound in vitro. The primary objectives are to determine the 50% effective concentration (EC50), a measure of the compound's potency, and the 50% cytotoxic concentration (CC50) to assess its safety profile. The ratio of these two values, the Selectivity Index (SI), is a critical parameter in the preclinical evaluation of antiviral drug candidates.

Mechanism of Action: Metabolic Activation of this compound

This compound is a phosphoramidate prodrug that must be metabolized within hepatocytes to exert its antiviral effect. The metabolic activation cascade is a multi-step process that ensures the targeted delivery of the active compound to the site of viral replication.

This compound Metabolic Activation cluster_plasma Plasma cluster_hepatocyte Hepatocyte GS9851_plasma This compound GS9851_hep This compound GS9851_plasma->GS9851_hep Uptake GS566500 GS-566500 (Intermediate) GS9851_hep->GS566500 Carboxylesterase 1 Cathepsin A GS606965 GS-606965 (Monophosphate) GS566500->GS606965 HINT1 GS461203 GS-461203 (Active Triphosphate) GS606965->GS461203 Cellular Kinases (Phosphorylation) NS5B HCV NS5B Polymerase GS461203->NS5B Inhibits Replication_Inhibition Inhibition of HCV RNA Replication GS461203->Replication_Inhibition Blocks NS5B->Replication_Inhibition Catalyzes

Figure 1. Metabolic activation pathway of this compound in hepatocytes.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound (Sofosbuvir)

The following tables summarize the in vitro antiviral activity and cytotoxicity of Sofosbuvir, the active component of this compound.

Table 1: Pan-genotypic Antiviral Activity of Sofosbuvir (EC50)

HCV GenotypeMean EC50 (nM)
1a40
1b94
2a32
2b15
3a50
4a130
5a15
6a19

Data compiled from in vitro HCV replicon assays.[2]

Table 2: In Vitro Cytotoxicity of Sofosbuvir

Cell LineAssayCC50 (µM)Selectivity Index (SI) vs. GT-1b
Huh-7MTT> 27> 287

The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

The following protocols provide a detailed methodology for determining the EC50 and CC50 of this compound.

Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay

This protocol describes the use of a stable human hepatoma cell line (Huh-7.5) harboring a subgenomic HCV replicon of genotype 1b that expresses a luciferase reporter gene. The level of luciferase activity is directly proportional to the extent of HCV RNA replication.

HCV Replicon Assay Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed Huh-7.5 HCV Replicon Cells start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with This compound Dilutions prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Data Analysis: Calculate % Inhibition measure_luciferase->analyze_data calculate_ec50 Calculate EC50 analyze_data->calculate_ec50 end End calculate_ec50->end

Figure 2. Workflow for the HCV Replicon Assay.

Materials:

  • Huh-7.5 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound (Sofosbuvir)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh-7.5 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and resuspend the cells in complete medium without G418. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.[3] Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial 3-fold dilution in DMEM to obtain a range of concentrations (e.g., from 10 µM down to 0.0005 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-drug control.

  • Cell Treatment: Remove the culture medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[3]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luminescence using a luminometer.[3]

Protocol 2: Determination of Cytotoxicity (CC50) using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells is quantified.[4]

MTT Assay Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed Huh-7.5 Cells start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with This compound Dilutions prepare_dilutions->treat_cells incubate_drug Incubate for 72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze_data Data Analysis: Calculate % Viability measure_absorbance->analyze_data calculate_cc50 Calculate CC50 analyze_data->calculate_cc50 end End calculate_cc50->end

Figure 3. Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Huh-7.5 cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (Sofosbuvir)

  • DMSO, cell culture grade

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM as described in Protocol 1.

  • Cell Treatment: Treat the cells with the drug dilutions in triplicate and incubate for 72 hours.

  • MTT Addition: After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Calculate Percentage of Inhibition/Viability:

    • For EC50:

      • % Inhibition = 100 x [1 - (Luminescence_sample - Luminescence_background) / (Luminescence_no-drug_control - Luminescence_background)]

    • For CC50:

      • % Viability = 100 x (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)

  • Generate Dose-Response Curve: Plot the percentage of inhibition or viability (Y-axis) against the logarithm of the drug concentration (X-axis).

  • Calculate EC50 and CC50: Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) [1]

    Where:

    • Y is the response (% inhibition or % viability).

    • X is the logarithm of the compound concentration.

    • Bottom is the minimum response.

    • Top is the maximum response.

    • LogEC50 is the logarithm of the concentration that gives a response halfway between the top and bottom.

    • HillSlope describes the steepness of the curve.

The software will calculate the best-fit values for these parameters, including the EC50 or CC50.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Accurate determination of the EC50 and CC50 values is essential for understanding the potency and safety profile of this and other antiviral compounds, and serves as a critical step in the drug development pipeline. The pan-genotypic activity of this compound, as demonstrated by its low nanomolar EC50 values against a broad range of HCV genotypes, underscores its clinical utility as a highly effective antiviral agent.

References

Application Notes and Protocols for Determining GS-9851 Activity Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851 is a phosphoramidate prodrug of a uridine nucleotide analog that acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Its efficacy is determined by its ability to halt viral RNA replication within infected host cells. A common and efficient method to quantify the antiviral activity of compounds like this compound is through a cell-based HCV replicon luciferase reporter assay. This assay provides a quantitative measure of HCV RNA replication by linking the replication process to the expression of a luciferase reporter gene. A decrease in luciferase activity in the presence of the inhibitor directly correlates with its potency in inhibiting viral replication.

These application notes provide a comprehensive overview and detailed protocols for utilizing an HCV replicon system coupled with a luciferase reporter to determine the in vitro antiviral activity of this compound.

Principle of the Assay

The assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV replicon. This replicon is a self-replicating RNA molecule derived from the HCV genome but typically lacks the structural proteins, making it non-infectious. Engineered into this replicon is a luciferase gene (e.g., Firefly or Renilla luciferase). The HCV NS5B polymerase, the target of the active metabolite of this compound, drives the replication of this RNA. Consequently, the amount of luciferase protein produced is directly proportional to the level of HCV RNA replication.

When this compound is added to the cell culture, it is metabolized into its active triphosphate form, which then inhibits the NS5B polymerase. This inhibition leads to a reduction in HCV replicon RNA levels, resulting in a dose-dependent decrease in luciferase expression and, therefore, a measurable decrease in light output upon addition of the luciferase substrate. The concentration at which the compound inhibits 50% of the luciferase signal is known as the EC50 value, a key measure of its antiviral potency.

Data Presentation

The antiviral activity of NS5B inhibitors is typically reported as EC50 values. The following table provides representative data for Sofosbuvir, another potent NS5B inhibitor, to illustrate how results for this compound would be presented.[1]

HCV GenotypeMean EC50 (nM) for Sofosbuvir
1a94
1b102
2a32
2b54
3a81
4a130
5a46
6a108

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

HCV_Replication_Cycle cluster_cell Hepatocyte HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation of Polyprotein Uncoating->Translation Processing Polyprotein Processing Translation->Processing Replication_Complex Formation of Replication Complex (on ER membrane) Processing->Replication_Complex RNA_Replication RNA Replication (- strand synthesis -> + strand synthesis) Replication_Complex->RNA_Replication NS5B NS5B Polymerase Assembly Virion Assembly RNA_Replication->Assembly New (+) RNA Genomes NS5B->RNA_Replication Catalyzes GS9851 This compound (Active Form) GS9851->NS5B Inhibits Release Virion Release Assembly->Release

Caption: HCV Replication Cycle and the Target of this compound.

Luciferase_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells harboring HCV-luciferase replicon in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of this compound (and controls) to the cells Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 Cell_Lysis Lyse the cells to release intracellular components Incubation2->Cell_Lysis Substrate_Addition Add luciferase substrate to the cell lysate Cell_Lysis->Substrate_Addition Luminescence_Measurement Measure luminescence using a luminometer Substrate_Addition->Luminescence_Measurement Data_Analysis Analyze data to determine EC50 values Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the HCV Replicon Luciferase Reporter Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon encoding Firefly or Renilla luciferase (e.g., genotype 1b).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • This compound: Stock solution in DMSO.

  • Control Compounds: A known NS5B inhibitor (e.g., Sofosbuvir) as a positive control and DMSO as a vehicle control.

  • Assay Plates: 96-well, white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Promega Bright-Glo™ or Dual-Glo® Luciferase Assay System).

  • Luminometer: Plate-reading luminometer.

  • Phosphate-Buffered Saline (PBS) .

Protocol for HCV Replicon Luciferase Assay
  • Cell Seeding:

    • Culture the HCV replicon-containing Huh-7 cells in T-75 flasks.

    • On the day of the experiment, wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in fresh culture medium without the selection antibiotic and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration is 10 µM, with 3-fold serial dilutions.

    • Also prepare dilutions for the positive control (Sofosbuvir) and a vehicle control (DMSO at the same final concentration as in the highest compound concentration wells).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically 100 µL). The volume may vary depending on the kit.

    • Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • The raw data will be in Relative Light Units (RLU).

    • Normalize the data by setting the average RLU from the vehicle control (DMSO) wells as 100% replication and the background RLU from wells with no cells as 0%.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [ (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background) ] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the EC50 value.

Cytotoxicity Assay (Optional but Recommended)

It is crucial to determine if the observed reduction in luciferase activity is due to specific antiviral activity or general cytotoxicity. A parallel assay should be performed.

  • Procedure:

    • Seed the same replicon-containing Huh-7 cells in a separate 96-well plate as described above.

    • Treat the cells with the same serial dilutions of this compound.

    • After the 48-72 hour incubation, perform a cell viability assay (e.g., using CellTiter-Glo®, which also measures ATP and produces a luminescent signal, or an MTS/XTT assay).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

    • The selectivity index (SI) can then be calculated as CC50 / EC50. A higher SI value indicates a more specific antiviral effect.

Conclusion

The HCV replicon luciferase reporter assay is a robust, sensitive, and high-throughput method for determining the in vitro antiviral activity of NS5B polymerase inhibitors like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the potency of their test compounds, which is a critical step in the drug discovery and development process for new anti-HCV therapeutics.

References

Application Notes and Protocols for Screening Antiviral Compounds: A Case Study with GS-9851

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens and the development of antiviral resistance necessitate the continuous discovery and development of new antiviral therapeutics. A critical step in this process is the robust and efficient screening of compound libraries to identify promising lead candidates. This document provides a detailed guide on the experimental design and protocols for screening antiviral compounds, using the well-characterized Hepatitis C Virus (HCV) inhibitor, GS-9851 (sofosbuvir), as an exemplary case.

This compound is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3][4] Upon administration, this compound is metabolized within hepatocytes to its active triphosphate form, GS-461203.[1][5] This active metabolite is then incorporated into the nascent viral RNA strand by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2][3]

These application notes will detail both biochemical and cell-based assays for the primary screening and secondary validation of compounds like this compound. The protocols are designed to be adaptable for high-throughput screening (HTS) and provide a framework for the preliminary assessment of a compound's potency, selectivity, and mechanism of action.

Biochemical Screening: NS5B Polymerase Inhibition Assay

This primary assay is designed to identify compounds that directly inhibit the enzymatic activity of the viral target, in this case, the HCV NS5B polymerase.

Experimental Protocol: In Vitro NS5B Polymerase Assay

Objective: To quantify the inhibitory effect of test compounds on the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly-C)

  • RNA primer (e.g., oligo-dG)

  • Ribonucleotide triphosphates (rNTPs: ATP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]GTP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound triphosphate analog) and controls (e.g., known NS5B inhibitor)

  • 96-well or 384-well plates

  • Filter plates (e.g., glass fiber filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Serially dilute test compounds in the assay buffer to achieve a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In each well of a microplate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle control

    • Recombinant NS5B polymerase

    • Annealed RNA template/primer

  • Initiation of Reaction: Start the reaction by adding a mix of rNTPs, including the radiolabeled rNTP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Detection:

    • Transfer the reaction mixture to a filter plate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 5% trichloroacetic acid) to remove unincorporated rNTPs.

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values for NS5B Inhibition
Compound IDTargetAssay TypeIC₅₀ (nM)
This compound (active triphosphate)HCV NS5B PolymeraseBiochemical85
Compound AHCV NS5B PolymeraseBiochemical150
Compound BHCV NS5B PolymeraseBiochemical>10,000
Control InhibitorHCV NS5B PolymeraseBiochemical50

Cell-Based Screening: HCV Replicon Assay

This secondary assay validates the antiviral activity of hit compounds from the primary screen in a more biologically relevant context, assessing their ability to inhibit viral replication within host cells.

Experimental Protocol: HCV Replicon Assay

Objective: To determine the efficacy of test compounds in inhibiting HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • G418 (for selection and maintenance of replicon-containing cells).

  • Test compounds and controls (e.g., this compound).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cell viability assay reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed Huh-7 HCV replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., this compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay (Antiviral Activity):

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. Luciferase activity is proportional to HCV RNA replication.

  • Cell Viability Assay (Cytotoxicity):

    • In a parallel plate, measure cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the cytotoxic concentration (CC₅₀) of the compounds.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration.

    • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.

    • Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

Data Presentation: Hypothetical Antiviral Activity and Cytotoxicity
Compound IDEC₅₀ (nM) (HCV Replicon)CC₅₀ (µM) (Huh-7 cells)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound50>100>2000
Compound A25050200
Compound B>10,000>100-
Control Inhibitor25753000

Visualizations

Signaling Pathway: Mechanism of Action of this compound

GS9851_Mechanism cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_viral_replication HCV Replication Complex GS-9851_prodrug This compound (Prodrug) GS-9851_cell This compound GS-9851_prodrug->GS-9851_cell Cellular Uptake Metabolism Intracellular Metabolism GS-9851_cell->Metabolism GS-461203 GS-461203 (Active Triphosphate) Metabolism->GS-461203 NS5B NS5B Polymerase GS-461203->NS5B Binds to RNA_synthesis Viral RNA Synthesis GS-461203->RNA_synthesis Incorporated into nascent RNA NS5B->RNA_synthesis Mediates Chain_termination Chain Termination RNA_synthesis->Chain_termination

Caption: Mechanism of action of this compound.

Experimental Workflow: Antiviral Compound Screening

Antiviral_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: Biochemical Assay (NS5B Polymerase Inhibition) Start->Primary_Screen Hit_Identification Hit Identification (IC₅₀ < Threshold) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Assay (HCV Replicon) Hit_Identification->Secondary_Screen Active Further_Studies Further Preclinical Development Hit_Identification->Further_Studies Inactive Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Secondary_Screen->Cytotoxicity_Assay Lead_Selection Lead Candidate Selection (High Potency & Selectivity) Secondary_Screen->Lead_Selection Cytotoxicity_Assay->Lead_Selection Lead_Selection->Further_Studies Promising Lead_Selection->Further_Studies Not Promising

Caption: Workflow for antiviral compound screening.

Conclusion

The described biochemical and cell-based assays provide a robust framework for the initial screening and characterization of antiviral compounds targeting viral polymerases. The use of a well-defined target like HCV NS5B and a known inhibitor such as this compound allows for the validation of these screening protocols. By following this structured approach, researchers can efficiently identify and prioritize promising lead candidates for further development in the fight against viral diseases.

References

Application Notes and Protocols for Quantifying HCV RNA Reduction with GS-9851 (Sofosbuvir) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851, now widely known as sofosbuvir, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral (DAA), it offers a highly effective and well-tolerated therapeutic option. These application notes provide a comprehensive overview of the quantitative methods used to evaluate the efficacy of this compound in reducing HCV RNA levels, both in vitro and in clinical settings. Detailed protocols for key experimental procedures are included to facilitate research and development in the field of HCV therapeutics.

This compound is a prodrug that, upon oral administration, undergoes intracellular metabolism to its pharmacologically active form, the uridine nucleotide analog triphosphate GS-461203.[1] This active metabolite acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural uridine nucleotide, GS-461203 is incorporated into the nascent HCV RNA strand, leading to chain termination and the potent suppression of viral replication.[1]

Data Presentation: Quantitative Analysis of HCV RNA Reduction

The efficacy of this compound has been rigorously quantified in both preclinical and clinical studies. The following tables summarize key data on the reduction of HCV RNA levels following treatment with this compound.

In Vitro Efficacy of this compound in HCV Replicon Systems

The antiviral activity of this compound was first established using HCV replicon systems, which are cell-based models that mimic viral replication. The 50% effective concentration (EC50) and 90% effective concentration (EC90) are standard measures of a drug's potency.

HCV GenotypeReplicon TypeEC50 (nM)EC90 (µM)
1a Chimeric62 (range 29-128)-
1b Chimeric102 (range 45-170)0.4
2a Chimeric29 (range 14-81)-
3a Chimeric81 (range 24-181)-
4a -130-
5a ---
6a ---

Data sourced from preclinical studies evaluating the in vitro antiviral activity of sofosbuvir.

Clinical Efficacy of this compound: HCV RNA Reduction in Patients

Early phase clinical trials provided critical data on the dose-dependent antiviral activity of this compound in patients with chronic HCV infection.

Treatment Group (Once Daily)Mean Maximal HCV RNA Reduction (log10 IU/mL)
Placebo -0.090
400 mg this compound -1.95

Data from a multiple-ascending dose study in treatment-naïve patients with HCV genotype 1.

In a study involving HCV-infected subjects with moderate or severe hepatic impairment, a 7-day course of sofosbuvir demonstrated significant viral load reduction.

Patient GroupMedian Day 7 HCV RNA Reduction (log10 IU/mL)
Child-Pugh Class B -3.65
Child-Pugh Class C -3.14

Data from a study evaluating sofosbuvir in HCV-infected subjects with hepatic impairment.[2]

Mandatory Visualizations

Signaling Pathway: Metabolic Activation and Mechanism of Action of this compound

GS9851_Mechanism cluster_0 Hepatocyte cluster_1 HCV Replication Complex GS9851 This compound (Sofosbuvir) (Prodrug) Metabolite_X Metabolite X (Monophosphate Intermediate) GS9851->Metabolite_X Cathepsin A / Carboxylesterase 1 GS461203 GS-461203 (Active Triphosphate) Metabolite_X->GS461203 UMP-CMPK1 / ND-PK NS5B HCV NS5B Polymerase GS461203->NS5B Inhibition RNA_Elongation HCV RNA Elongation NS5B->RNA_Elongation Catalyzes Chain_Termination Chain Termination NS5B->Chain_Termination HCV_Replicon_Workflow cluster_quantification Quantification start Start: HCV Replicon-Containing Huh-7 Cells seed_cells Seed Cells into 96-well Plates start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells luciferase Luciferase Assay (for reporter replicons) lyse_cells->luciferase rt_qpcr RT-qPCR for HCV RNA lyse_cells->rt_qpcr data_analysis Data Analysis: Calculate EC50 and EC90 luciferase->data_analysis rt_qpcr->data_analysis

References

Application Note: High-Throughput Screening Assays for the Identification of GS-9851 and Novel HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

GS-9851 is a phosphoramidate prodrug of a nucleotide analog that demonstrates potent and pan-genotypic inhibitory activity against the hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] To achieve its antiviral effect, this compound undergoes intracellular metabolism to its active triphosphate form, GS-461203, which acts as a chain terminator during viral RNA replication.[1] High-throughput screening (HTS) assays are essential for the discovery of novel antiviral agents like this compound and for characterizing their mechanism of action. This document provides detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize inhibitors of the HCV NS5B polymerase.

Purpose

The protocols outlined in this application note are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapies targeting the HCV NS5B polymerase. These assays can be utilized for:

  • Primary screening of large compound libraries to identify novel NS5B inhibitors.

  • Secondary screening and hit confirmation of compounds identified in primary screens.

  • Determination of inhibitor potency (e.g., IC50 values).

  • Elucidation of the mechanism of action of lead compounds.

Materials and Equipment

Biochemical Assay
  • Enzyme: Recombinant HCV NS5B polymerase (genotype 1b, ΔC21)

  • Substrate: Biotinylated RNA template and primer

  • Nucleotides: Ribonucleoside triphosphates (rNTPs: rATP, rGTP, rCTP, rUTP)

  • Detection Reagent: Streptavidin-coated donor beads and acceptor beads for AlphaScreen™

  • Compound: this compound (for control) and test compounds

  • Buffer: Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Plates: 384-well or 1536-well low-volume white opaque plates

  • Instrumentation:

    • Plate reader capable of AlphaScreen™ detection (e.g., EnVision® Multilabel Plate Reader)

    • Acoustic liquid handler (e.g., Echo® 555) for compound dispensing

    • Multichannel pipette or automated liquid handler for reagent addition

Cell-Based Assay
  • Cell Line: Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Compound: this compound (for control) and test compounds.

  • Reagents:

    • Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plates: 384-well or 1536-well solid white opaque plates for luminescence assays.

  • Instrumentation:

    • Luminometer or plate reader with luminescence detection capabilities.

    • Automated liquid handling system for cell seeding and reagent addition.

    • CO2 incubator for cell culture.

Experimental Protocols

Biochemical Assay: HCV NS5B Polymerase Inhibition (AlphaScreen™)

This assay measures the incorporation of biotinylated rUTP into a nascent RNA strand by the NS5B polymerase.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls (this compound and DMSO) into 384-well assay plates.

  • Enzyme Preparation: Prepare a solution of recombinant HCV NS5B polymerase in assay buffer.

  • Enzyme Addition: Add 5 µL of the NS5B polymerase solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the RNA template/primer, rATP, rGTP, rCTP, and biotin-rUTP in assay buffer. Add 5 µL of this mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of a solution containing streptavidin-donor beads and acceptor beads in a quenching buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 25 mM EDTA).

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plates on a compatible plate reader.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cpd Compound Plating (50 nL) enzyme_add Add NS5B Polymerase (5 µL) cpd->enzyme_add inc1 Incubate (30 min, RT) enzyme_add->inc1 reac_init Add Reaction Mix (5 µL) inc1->reac_init Start Reaction inc2 Incubate (60 min, 30°C) reac_init->inc2 term Add Detection Reagents (10 µL) inc2->term Stop Reaction inc3 Incubate (60 min, RT, Dark) term->inc3 read Read Plate (AlphaScreen) inc3->read G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte GS9851 This compound (Prodrug) GS9851_in This compound GS9851->GS9851_in Cellular Uptake met1 Metabolite (Monophosphate) GS9851_in->met1 Metabolism met2 Metabolite (Diphosphate) met1->met2 Phosphorylation active_met GS-461203 (Active Triphosphate) met2->active_met Phosphorylation NS5B HCV NS5B Polymerase active_met->NS5B Inhibition replication HCV RNA Replication NS5B->replication Catalyzes

References

Troubleshooting & Optimization

GS-9851 solubility issues in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with GS-9851 in cell culture, particularly concerning its solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro experiments?

A1: The recommended solvent for reconstituting this compound for cell culture applications is dimethyl sulfoxide (DMSO).

Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, sensitive cell lines, especially primary cells, may be affected at concentrations lower than this. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. For sensitive cell types, it is advisable to keep the final DMSO concentration at or below 0.1%.[1]

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: If you observe precipitation in your this compound DMSO stock solution, gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always visually inspect your stock solution for any particulates before preparing your working dilutions. To minimize the risk of precipitation, it is good practice to prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. Due to its hydrophobic nature, this compound is prone to precipitation in aqueous environments. Prepare fresh dilutions in your cell culture medium from a DMSO stock solution immediately before use.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Symptoms:

  • A visible precipitate or cloudiness forms immediately after adding the this compound DMSO stock to the cell culture medium.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. If a high concentration is necessary, consider using a solubilizing agent, though this may impact your experimental results.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold liquids.Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.
High DMSO Stock Concentration Using a very high concentration DMSO stock may lead to a higher local concentration upon dilution, promoting precipitation.Consider preparing a slightly lower concentration DMSO stock solution if the issue persists.
Issue 2: Delayed Precipitation of this compound in the Incubator

Symptoms:

  • The media appears clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may interact with components in the cell culture medium, such as proteins or salts, forming insoluble complexes over time.If possible, try a different basal medium formulation. You can also test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.
pH Shift in Media The pH of the cell culture medium can change during incubation due to cellular metabolism, which may affect the solubility of this compound.Ensure your cell culture medium is properly buffered and that the incubator's CO2 levels are correctly calibrated.
Evaporation of Media In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.
Temperature Fluctuations Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the stable environment of the incubator.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous/sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the required amount of this compound and DMSO.

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Medium
  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Your specific cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

    • To do this, add the required volume of the 10 mM stock to the cell culture medium in microcentrifuge tubes.

    • Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.

    • Incubate the tubes at 37°C for 1-2 hours, mimicking the conditions of a cell culture experiment.

    • After incubation, visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.

Visualizations

GS9851_Pathway Mechanism of Action of this compound GS9851 This compound (Prodrug) Metabolite1 GS-566500 GS9851->Metabolite1 Intracellular Esterases Active_Metabolite GS-461203 (Active Triphosphate) Metabolite1->Active_Metabolite Cellular Kinases NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Inhibition Replication HCV RNA Replication NS5B->Replication

Caption: Intracellular activation pathway of the this compound prodrug.

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions Start Precipitation Observed Immediate Immediate Precipitation? Start->Immediate Delayed Delayed Precipitation? Start->Delayed Lower_Conc Lower Final Concentration Immediate->Lower_Conc Yes Serial_Dilution Use Serial Dilution Immediate->Serial_Dilution Yes Warm_Media Use Pre-Warmed Media Immediate->Warm_Media Yes Check_Media Test Different Media Delayed->Check_Media Yes Check_pH Check Media pH & CO2 Delayed->Check_pH Yes Humidify Ensure Proper Humidification Delayed->Humidify Yes End Clear Solution Lower_Conc->End Serial_Dilution->End Warm_Media->End Check_Media->End Check_pH->End Humidify->End

Caption: Workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: GS-9851 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the dissolution of GS-9851 for in vitro experimental use. As a potent antiviral compound, proper handling and dissolution of this compound are critical for obtaining accurate and reproducible results in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

Q2: Can I dissolve this compound in other solvents like ethanol, PBS, or water?

A2: We do not recommend using ethanol, Phosphate Buffered Saline (PBS), or water as primary solvents for this compound without prior in-house solubility testing. This compound is predicted to have low aqueous solubility. Using an inappropriate solvent may lead to incomplete dissolution and inaccurate concentration measurements. For consistent results, DMSO is the preferred solvent for creating a stock solution.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should not exceed 0.5%, with many cell lines tolerating up to 1%. However, the sensitivity of your specific cell line to DMSO should be determined empirically by running a vehicle control experiment.

Q4: How should I store the this compound stock solution?

A4: Once dissolved in DMSO, the this compound stock solution should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when preparing this compound solutions for in vitro experiments.

Problem Possible Cause Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution in a water bath (up to 37°C) and vortex briefly. If the compound still does not dissolve, you may need to increase the solvent volume to achieve a lower concentration.
Precipitate forms when adding the DMSO stock solution to the cell culture medium. The compound is crashing out of solution due to its low aqueous solubility.This is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this, add the DMSO stock solution to your pre-warmed cell culture medium drop-wise while gently vortexing or swirling the medium. Ensure the final concentration of this compound does not exceed its aqueous solubility limit. You can also try a serial dilution approach, first diluting the DMSO stock into a small volume of medium and then transferring that to the final volume.
Inconsistent or unexpected experimental results. Inaccurate concentration of the this compound solution due to incomplete dissolution or degradation.Ensure the compound is fully dissolved in DMSO before preparing your final dilutions. Always use a freshly prepared dilution from a properly stored stock solution for your experiments. Run appropriate controls, including a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
Cell death or morphological changes in the vehicle control group. The final concentration of DMSO is too high for your specific cell line.Perform a dose-response experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your cells. Ensure your final DMSO concentration in all experimental wells is below this toxic threshold.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a detailed methodology for dissolving this compound in DMSO to create a stock solution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

  • Calibrated pipettes

Procedure:

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you may warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for your application, filter it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate the troubleshooting process for dissolving this compound and a typical experimental workflow.

Dissolution_Troubleshooting start Start: Dissolve this compound in DMSO check_dissolution Is the compound fully dissolved? start->check_dissolution warm_vortex Warm to 37°C and vortex check_dissolution->warm_vortex No add_to_medium Add to culture medium check_dissolution->add_to_medium Yes warm_vortex->check_dissolution end_fail Re-evaluate concentration or solvent warm_vortex->end_fail If still not dissolved check_precipitate Does a precipitate form? add_to_medium->check_precipitate troubleshoot_precipitate Troubleshoot: - Add drop-wise to warm medium - Use serial dilution check_precipitate->troubleshoot_precipitate Yes proceed Proceed with experiment check_precipitate->proceed No troubleshoot_precipitate->add_to_medium

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO to create stock solution weigh->dissolve store Aliquot and store at -20°C / -80°C dissolve->store thaw Thaw stock solution aliquot store->thaw dilute Prepare working dilutions in culture medium thaw->dilute treat Treat cells dilute->treat assay Perform in vitro assay (e.g., cytotoxicity, antiviral activity) treat->assay data Data collection and analysis assay->data

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Troubleshooting Variability in GS-9851 Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and common issues encountered during antiviral assays with GS-9851.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a phosphoramidate prodrug of a uridine nucleotide analog that acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a prodrug, this compound must be metabolized within the host cell to its active triphosphate form, GS-461203, to exert its antiviral activity.[1][3][4][5] This active metabolite is incorporated into the nascent viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[4][5][6] this compound is a mixture of two diastereoisomers, and it is also known by its former designation, PSI-7851. The active component, sofosbuvir, is a key component in several combination therapies for HCV.

Q2: What are the key steps in the metabolic activation of this compound?

A2: The intracellular activation of this compound (sofosbuvir) to its pharmacologically active form, GS-461203, involves a multi-step enzymatic process within the hepatocyte. The key enzymes involved are Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine triad nucleotide-binding protein 1 (HINT1), Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK), and Nucleoside Diphosphate Kinase (NDPK).[3][7][8]

Q3: What are the expected EC50 values for this compound against different HCV genotypes?

A3: this compound, in its active form (sofosbuvir), demonstrates pangenotypic activity, meaning it is effective against multiple HCV genotypes. However, there can be some variation in potency across different genotypes and subtypes. The 50% effective concentration (EC50) values are typically in the nanomolar range.

Q4: Can resistance to this compound develop?

A4: Yes, while this compound has a high barrier to resistance, specific amino acid substitutions in the NS5B polymerase can confer reduced susceptibility.[9] The most well-characterized resistance-associated substitution (RAS) for sofosbuvir is S282T.[2][10][11] Other substitutions, such as L159F and V321A, have been identified as treatment-emergent but do not appear to confer significant resistance on their own.[2]

Troubleshooting Guides

Inconsistent EC50 Values

Q: We are observing high variability in our this compound EC50 values between experiments. What could be the cause?

A: High variability in EC50 values is a common issue in cell-based antiviral assays and can stem from several factors.[11] Here is a troubleshooting guide to help you identify and address the potential sources of variability:

Potential Cause Explanation Recommended Solution
Cell Health and Passage Number The permissiveness of host cells, such as Huh-7, to HCV replication can change with high passage numbers, affecting the observed antiviral effect.[11] Senescent or unhealthy cells will also lead to inconsistent results.Use low-passage cells (ideally below passage 20) for all experiments.[11] Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase when seeding for an assay.
Cell Seeding Density and Confluence Inconsistent cell numbers across wells will lead to variability in both viral replication and drug metabolism. Cell confluence can also affect the efficacy of drug treatments.[12]Ensure the cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette and consider performing a cell count prior to seeding. Standardize the seeding density to achieve a consistent level of confluence at the time of compound addition.
Reagent Consistency Variations in the concentration of assay components, such as the vehicle (e.g., DMSO) used to dissolve this compound, can impact cell health and enzyme kinetics.Prepare a single, large batch of all reagents for an entire experiment. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).[11]
Assay Protocol Deviations Minor variations in incubation times, temperatures, or the timing of reagent additions can introduce significant variability.Adhere strictly to a standardized and well-documented protocol. For repetitive steps, the use of automated liquid handlers can help minimize human error.[11]
This compound Stock Solution Integrity Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.Store this compound stock solutions under the recommended conditions (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Higher-Than-Expected EC50 Values

Q: The EC50 values for this compound in our assay are consistently higher than what is reported in the literature. Why might this be happening?

A: Several factors can contribute to an apparent decrease in the potency of this compound in your antiviral assay.

Potential Cause Explanation Recommended Solution
Suboptimal Metabolic Activation Since this compound is a prodrug, its antiviral activity is dependent on its conversion to the active triphosphate form by host cell enzymes.[1][3] Factors such as cell type, cell health, and metabolic state can influence the efficiency of this activation.Ensure you are using a cell line known to be competent for the metabolic activation of nucleotide prodrugs (e.g., Huh-7 cells). Confirm that the cells are healthy and metabolically active.
Emergence of Viral Resistance Prolonged culture of HCV replicons in the presence of the drug, even at low concentrations, can lead to the selection of resistant variants. The S282T substitution in NS5B is a known resistance-associated substitution for sofosbuvir.[10][11]Perform sequencing of the NS5B region of your replicon to check for the presence of resistance-associated substitutions. If resistance is detected, you may need to use a fresh, wild-type replicon for your assays.
High Viral Inoculum or Replicon Levels A higher viral load may require a higher concentration of the drug to achieve a 50% reduction in replication.Standardize the multiplicity of infection (MOI) or the amount of replicon RNA used for transfection in your experiments.
Assay Readout and Timing The time point at which you measure the antiviral effect can influence the EC50 value.Optimize the incubation time for your assay. This should be long enough to allow for robust viral replication in the untreated controls but not so long that cytopathic effects or other factors confound the results.
Cytotoxicity Confounding Results

Q: How can I be sure that the reduction in viral signal is due to the antiviral activity of this compound and not just cytotoxicity?

A: It is essential to differentiate between a true antiviral effect and a reduction in signal due to the compound being toxic to the host cells.

Potential Cause Explanation Recommended Solution
Compound-Induced Cell Death At high concentrations, this compound, like any compound, may exhibit cytotoxicity, leading to a decrease in the signal of a cell-based assay that is independent of its antiviral activity.Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation time as your antiviral assay.[4] Common cytotoxicity assays include the MTT, MTS, or LDH release assays. The 50% cytotoxic concentration (CC50) should be determined.
Calculating the Therapeutic Index The therapeutic index (TI) is a quantitative measure of the selectivity of an antiviral compound.Calculate the therapeutic index by dividing the CC50 by the EC50 (TI = CC50 / EC50). A higher TI indicates a more favorable safety profile, with a larger window between the effective antiviral concentration and the concentration that causes cell toxicity.

Data Presentation

Table 1: In Vitro Activity of Sofosbuvir (Active form of this compound) against HCV Genotypes
HCV Genotype/SubtypeMean EC50 (nM)EC50 Range (nM)
Genotype 1a 6229-128
Genotype 1b 10245-170
Genotype 2a 32[10]14-81[9]
Genotype 2b 15-
Genotype 3a 8124-181
Genotype 4a 130[10]-
Genotype 5a --
Genotype 6a --
Data is compiled from studies using chimeric replicons with NS5B sequences from clinical isolates.[9]
Table 2: Impact of Resistance-Associated Substitutions on Sofosbuvir Potency
NS5B SubstitutionFold-Change in EC50Replication Capacity (% of Wild-Type)
S282T 2.4 - 19.4[11]3.2 - 22[11]
L159F No significant change-
V321A No significant change-
Data is based on in vitro replicon assays.[2][11]
Table 3: Cytotoxicity Profile of Sofosbuvir
Cell LineAssayCC50 (µM)
Huh-7.5 MTT>30
Huh7 Not specified>36[13]
Note: Sofosbuvir generally exhibits low cytotoxicity in the cell lines used for HCV research.[1][4]

Mandatory Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte This compound This compound Metabolite_X Metabolite X This compound->Metabolite_X CatA / CES1 GS-331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS-331007_MP HINT1 GS-331007_DP GS-331007-DP (Diphosphate) GS-331007_MP->GS-331007_DP UMP-CMPK GS-331007 GS-331007 (Inactive Nucleoside) GS-331007_MP->GS-331007 GS-461203 GS-461203 (Active Triphosphate) GS-331007_DP->GS-461203 NDPK Inhibition Inhibition GS-461203->Inhibition Inhibits NS5B Polymerase

Caption: Metabolic activation pathway of this compound (sofosbuvir).

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Assay Readout cluster_cytotoxicity Parallel Cytotoxicity Assay Seed_Cells Seed Huh-7 cells in 96-well plates Add_Compound Add this compound dilutions to cells Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Add_Compound Add_Compound_Cyto Add this compound dilutions Prepare_Compound->Add_Compound_Cyto Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication Measure HCV replication (e.g., Luciferase, qPCR) Incubate->Measure_Replication Data_Analysis Data Analysis: Calculate EC50, CC50, and TI Measure_Replication->Data_Analysis Seed_Cells_Cyto Seed Huh-7 cells in parallel plate Seed_Cells_Cyto->Add_Compound_Cyto Incubate_Cyto Incubate for same duration Add_Compound_Cyto->Incubate_Cyto Measure_Viability Measure cell viability (e.g., MTT, MTS) Incubate_Cyto->Measure_Viability Measure_Viability->Data_Analysis

Caption: General experimental workflow for a cell-based this compound antiviral assay.

troubleshooting_logic Start Inconsistent Assay Results Check_Variability High Well-to-Well Variability? Start->Check_Variability Check_Potency EC50 Higher Than Expected? Check_Variability->Check_Potency No Troubleshoot_Variability Review Cell Health, Seeding Density, and Protocol Adherence Check_Variability->Troubleshoot_Variability Yes Check_Cytotoxicity Signal Decrease Due to Cytotoxicity? Check_Potency->Check_Cytotoxicity No Troubleshoot_Potency Verify Metabolic Activation, Check for Resistance, Optimize Viral Inoculum Check_Potency->Troubleshoot_Potency Yes End Consistent and Reliable Results Check_Cytotoxicity->End No Troubleshoot_Cytotoxicity Perform Parallel Cytotoxicity Assay, Calculate Therapeutic Index Check_Cytotoxicity->Troubleshoot_Cytotoxicity Yes Troubleshoot_Variability->End Troubleshoot_Potency->End Troubleshoot_Cytotoxicity->End

Caption: Logical troubleshooting workflow for this compound antiviral assays.

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection agent like G418)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: a. Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in complete medium. b. Perform a cell count and adjust the cell density to an optimized concentration (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Compound Preparation and Addition: a. Prepare serial dilutions of the this compound stock solution in complete medium. A typical starting concentration might be 1 µM, with 3-fold serial dilutions. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known HCV inhibitor, if available). c. Carefully remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence readings to the vehicle control (defined as 100% replication). b. Plot the normalized data against the logarithm of the this compound concentration. c. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 2: MTT Cytotoxicity Assay

This protocol should be performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed Huh-7 cells in a 96-well plate at the same density and volume as in the antiviral assay.

  • Compound Addition: a. Add the same serial dilutions of this compound as used in the antiviral assay. b. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: a. Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: a. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance readings to the vehicle control (defined as 100% viability). b. Plot the normalized data against the logarithm of the this compound concentration. c. Use a non-linear regression analysis to calculate the CC50 value.

References

Technical Support Center: Optimizing GS-9851 Concentration for Hepatitis C Virus (HCV) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with GS-9851 to inhibit Hepatitis C Virus (HCV) replication. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in determining the optimal concentration of this compound for your in vitro studies.

Understanding this compound

This compound is a phosphoramidate prodrug that potently and selectively inhibits the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1] It is a mixture of two diastereoisomers, with GS-7977 (sofosbuvir) being the more active inhibitor after metabolic activation within the hepatocyte.[1] The active form, a uridine nucleotide analog triphosphate, acts as a chain terminator during HCV RNA synthesis.[2] Due to the highly conserved nature of the NS5B polymerase active site across different HCV genotypes, this compound, through its active metabolite sofosbuvir, exhibits a pangenotypic antiviral effect.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an HCV replicon assay?

A1: Based on in vitro data, this compound has a 90% effective concentration (EC90) of 0.4 μM in an HCV replicon system.[1] Therefore, a good starting point for a dose-response experiment would be a serial dilution series that brackets this concentration. For example, you could start with a high concentration of 10 μM and perform 3-fold or 5-fold serial dilutions.

Q2: How does the activity of this compound vary across different HCV genotypes?

A2: The active component of this compound, sofosbuvir, has demonstrated potent activity across all six major HCV genotypes. While there is some variation, the mean 50% effective concentration (EC50) generally falls within the nanomolar range for most genotypes and subtypes.[3] For detailed EC50 values, please refer to the Quantitative Data Summary table below.

Q3: What are the primary resistance-associated substitutions (RASs) for sofosbuvir, the active form of this compound?

A3: The primary resistance-associated substitution for sofosbuvir is S282T in the NS5B polymerase.[4] However, this mutation can sometimes reduce the replication fitness of the virus, and sofosbuvir is considered to have a high barrier to resistance.[2][4]

Q4: Can I use this compound in combination with other direct-acting antivirals (DAAs)?

A4: Yes, sofosbuvir, the active component of this compound, is a cornerstone of many combination therapies for HCV.[5] Its mechanism of action as a polymerase inhibitor complements other DAAs that target different viral proteins, such as NS3/4A protease inhibitors or NS5A inhibitors.

Q5: What is the importance of determining the cytotoxicity of this compound alongside its antiviral activity?

A5: It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed inhibition of HCV replication is not due to a general toxic effect on the host cells. This is typically done by determining the 50% cytotoxic concentration (CC50) in parallel with the EC50. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.

Quantitative Data Summary

The following table summarizes the in vitro activity of sofosbuvir, the active component of this compound, against a panel of chimeric replicons expressing the NS5B coding region from various HCV genotypes and subtypes.

HCV Genotype/SubtypeMean EC50 (nM)
1a94
1b103
2a32
2b61
3a106
4a130
5a51
6a75

Data adapted from Svarovskaia et al., 2019.[3]

Experimental Protocols

Protocol 1: Determination of EC50 using an HCV Replicon Luciferase Assay

This protocol describes a common method for determining the 50% effective concentration (EC50) of this compound against HCV replication using a stable cell line containing an HCV replicon with a luciferase reporter gene.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b luciferase replicon)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of this compound in complete DMEM. A typical starting concentration is 10 µM with 3-fold serial dilutions.

    • Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor (e.g., another known NS5B inhibitor).

    • Carefully remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound.

    • Incubate the plate at 37°C for 48-72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the media and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (set as 100% replication).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the luciferase signal.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low or no inhibition at expected effective concentrations - Compound degradation or impurity- Low replication efficiency of the replicon cells- Incorrect compound concentration- Confirm the integrity and concentration of your this compound stock.- Use a low passage number of the replicon cell line and ensure optimal cell health.- Verify the dilution calculations and prepare fresh dilutions for each experiment.
High cytotoxicity observed at concentrations close to the EC50 - The compound has a narrow therapeutic window.- Cell line is particularly sensitive to the compound or DMSO.- Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to determine the CC50.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).
EC50 values are inconsistent between experiments - Variation in cell passage number- Differences in incubation time- Fluctuation in incubator conditions (temperature, CO2)- Maintain a consistent cell passage number for all experiments.- Standardize the incubation time for compound treatment.- Regularly check and calibrate incubator settings.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_seeding Seed HCV Replicon Cells (96-well plate) add_compound Add this compound Dilutions to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubate Incubate for 48-72 hours add_compound->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay data_analysis Normalize Data & Plot Dose-Response Curve luciferase_assay->data_analysis ec50_calc Calculate EC50 Value data_analysis->ec50_calc

Caption: Experimental workflow for determining the EC50 of this compound.

hcv_replication_inhibition cluster_cell Hepatocyte cluster_replication Replication Complex rna_template HCV (+) RNA Genome ns5b NS5B Polymerase rna_template->ns5b neg_strand (-) RNA Intermediate ns5b->neg_strand RNA Synthesis pos_strand New (+) RNA Genomes neg_strand->pos_strand RNA Synthesis assembly Virion Assembly & Release pos_strand->assembly entry HCV Entry translation Translation & Polyprotein Processing entry->translation translation->rna_template gs9851 This compound (Prodrug) active_metabolite Active Triphosphate Metabolite gs9851->active_metabolite Metabolic Activation active_metabolite->inhibition

Caption: HCV replication cycle and the point of inhibition by this compound.

References

Potential cytotoxicity of GS-9851 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of GS-9851, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Has cytotoxicity been observed for this compound at high concentrations?

A1: Preclinical studies have shown no evidence of cytotoxicity or mitochondrial toxicity for this compound at concentrations up to 100 μM[1]. Clinical trials in healthy subjects and patients with Hepatitis C virus (HCV) infection have also demonstrated that this compound is generally well-tolerated. Single ascending doses up to 800 mg and multiple ascending doses up to 400 mg did not identify a maximum tolerated dose[1][2][3].

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a phosphoramidate nucleotide prodrug that selectively inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication[1]. It undergoes intracellular metabolism to its active triphosphate form, GS-461203, which acts as a chain terminator during viral RNA synthesis[1].

Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity at high concentrations?

A3: The available literature does not report specific off-target effects of this compound that would lead to cytotoxicity. The compound was designed for selective inhibition of the viral NS5B polymerase, an enzyme for which there is no known structural homologue in uninfected host cells[1].

Q4: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?

A4: If you are observing cytotoxicity, consider the following troubleshooting steps:

  • Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure the purity of the compound.

  • Cell Line Sensitivity: The reported lack of cytotoxicity up to 100 μM may be specific to the cell lines tested in preclinical studies. Your specific cell line may have a different sensitivity profile. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration for antiviral activity) and CC50 (half-maximal cytotoxic concentration) in your experimental system.

  • Experimental Conditions: Review your experimental protocol for potential confounders, such as solvent toxicity (e.g., DMSO concentration), incubation time, and cell culture conditions.

  • Assay-Specific Artifacts: The cytotoxicity assay you are using may be prone to artifacts. Consider validating your findings with an orthogonal method. See the "Troubleshooting Common Cytotoxicity Assays" section for more details.

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity Results
Observed Issue Potential Cause Recommended Action
High cytotoxicity at concentrations reported as non-toxic.Incorrect drug concentration.Re-verify the concentration of the this compound stock solution. Prepare fresh dilutions.
Cell line is particularly sensitive.Determine the CC50 for your specific cell line using a dose-response experiment.
Contamination of cell culture or reagents.Check for microbial contamination. Use fresh, sterile reagents.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells.
Inconsistent cytotoxicity results between experiments.Variation in cell seeding density.Standardize cell seeding protocols to ensure consistent cell numbers at the start of each experiment.
Variation in incubation time.Maintain a consistent incubation time with the compound for all experiments.
Assay variability.Include appropriate positive and negative controls in every assay plate.
Assay signal is low or noisy.Insufficient number of cells.Optimize cell seeding density for the specific assay being used.
Reagent instability.Ensure that all assay reagents are stored correctly and are within their expiration dates.
Reader/instrument settings are not optimal.Consult the manufacturer's instructions for the assay and the plate reader to optimize settings.

Experimental Protocols

Protocol: Determining the Cytotoxic Potential of this compound using an MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[4]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium containing the vehicle (e.g., DMSO) at the highest concentration used (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Serial Dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for Determining Cytotoxicity using the MTT Assay.

signaling_pathway GS9851 This compound (Prodrug) Metabolites Intracellular Metabolism GS9851->Metabolites GS461203 GS-461203 (Active Triphosphate) Metabolites->GS461203 HCV_Polymerase HCV NS5B RNA Polymerase GS461203->HCV_Polymerase Inhibition Inhibition RNA_Replication HCV RNA Replication HCV_Polymerase->RNA_Replication

Caption: Simplified Mechanism of Action of this compound.

References

GS-9851 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GS-9851 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions like cell culture media?

A1: While specific stability data for this compound in various cell culture media is not extensively published, it is known that this compound is a phosphoramidate prodrug that undergoes metabolic conversion in vivo.[1] The stability of this compound in your specific cell culture media should be experimentally determined. Factors such as media composition, pH, temperature, and the presence of serum can all influence its stability.[2]

Q2: What are the expected degradation products or metabolites of this compound?

A2: this compound is known to be metabolized in plasma to an intermediate, GS-566500, and an inactive nucleoside derivative, GS-331007.[1][3] Within hepatocytes, this compound is converted to GS-606965, which is then phosphorylated to the active triphosphate metabolite, GS-461203.[1] It is plausible that similar conversions may occur in cell culture, depending on the cell type and the presence of specific enzymes.

Q3: How should I prepare and store my this compound stock solution?

A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[4] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower.[2] The stability of the compound in DMSO should also be considered over long-term storage.[4]

Q4: Can components of the cell culture media affect this compound stability?

A4: Yes, certain components in cell culture media, such as specific amino acids or vitamins, could potentially react with the compound.[2] The pH of the media is also a critical factor that can affect the stability of small molecules.[2] For example, RPMI 1640 medium has a unique composition, including the reducing agent glutathione and high concentrations of certain vitamins, which could influence compound stability.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Rapid degradation of this compound in the cell culture medium.Perform a time-course experiment to determine the stability of this compound in your specific cell culture setup (see Experimental Protocol below). Consider that this compound has a rapid elimination half-life of approximately 1 hour in plasma.[1][7]
High variability between replicates.Ensure consistent sample handling and processing.[2] Verify the complete dissolution of the compound in the stock solution and media. Use low-protein-binding labware to minimize non-specific binding.[2]
Unexpected cellular response Formation of active or inactive metabolites.Be aware that this compound is a prodrug and its biological activity depends on its conversion to the active triphosphate form, GS-461203.[1] The observed cellular response may be due to the parent compound, its metabolites, or a combination thereof. Consider analyzing for the presence of key metabolites like GS-566500 and GS-331007.[1][3]
Cellular uptake and metabolism.The rate and extent of cellular uptake and metabolism can vary between different cell lines. Analyze cell lysates to determine the intracellular concentration of this compound and its metabolites.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.[8]

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]

  • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[4]

  • Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (ensure the final DMSO concentration is <0.1%).[4]

2. Incubation:

  • Add the this compound-containing medium to a multi-well plate.[2]

  • Include a control with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.[4]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[2]

3. Sample Collection:

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]

  • Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile and store at -80°C until analysis.[4]

4. Sample Analysis:

  • Analyze the concentration of the parent compound (this compound) and its major metabolites (GS-566500 and GS-331007) in each sample using a validated LC-MS/MS method.[1][8]

  • Plot the percentage of the remaining compound versus time to determine the stability profile.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO spike Spike Medium with This compound Stock prep_stock->spike prep_media Prepare and Pre-warm Cell Culture Medium prep_media->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate collect Collect Aliquots at Time Points incubate->collect quench Quench with Acetonitrile collect->quench analyze Analyze by LC-MS/MS quench->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for assessing this compound stability.

metabolic_pathway cluster_plasma Plasma Metabolism cluster_hepatocyte Hepatocyte Metabolism GS9851 This compound (Prodrug) GS566500_plasma GS-566500 (Intermediate) GS9851->GS566500_plasma Hydrolysis GS566500_hep GS-566500 GS9851->GS566500_hep hCE1, CatA GS331007_plasma GS-331007 (Inactive Nucleoside) GS566500_plasma->GS331007_plasma GS606965 GS-606965 (Monophosphate) GS566500_hep->GS606965 GS461203 GS-461203 (Active Triphosphate) GS606965->GS461203 Phosphorylation NS5B HCV NS5B Polymerase GS461203->NS5B Inhibition

Caption: Metabolic activation pathway of this compound.

References

GS-9851 Technical Support Center: Mitigating Unintended Experimental Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of GS-9851 in experiments, with a focus on ensuring on-target specificity and avoiding confounding results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phosphoramidate nucleotide prodrug designed to potently and selectively inhibit the hepatitis C virus (HCV) RNA-dependent RNA polymerase NS5B.[1] It is not active in its initial form. To exert its antiviral effect, this compound must be metabolized within hepatocytes to its active triphosphate form, GS-461203.[1] This active metabolite mimics a natural nucleotide and is incorporated by the NS5B polymerase into the growing viral RNA chain, causing premature termination of viral replication. There is no known structural homolog of the NS5B polymerase in uninfected host cells, which contributes to the compound's selectivity.[1]

Q2: Are there known off-target effects for this compound?

A2: Preclinical and clinical studies have shown this compound to be a highly selective inhibitor of HCV NS5B polymerase.[1][2] In vitro studies have reported no evidence of cytotoxicity or mitochondrial toxicity at concentrations up to 100 μM.[1] The majority of the drug and its metabolites circulate in the plasma as the inactive nucleoside GS-331007.[1][2][3][4] However, unintended effects in an experimental setting can arise from several factors other than direct binding to an off-target protein. These can include issues with the experimental system, compound stability, or unexpected metabolic activities in cell lines.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several sources. Consider the following:

  • Metabolic Activation: this compound requires specific intracellular enzymes, such as carboxyl esterase 1 (hCE1), cathepsin A (CatA), and histidine triad nucleotide binding protein 1 (HINT1), for its conversion to the active triphosphate form GS-461203.[1] The expression levels of these enzymes can vary significantly between different cell lines. If you are not using primary human hepatocytes or a cell line known to express these enzymes, the compound may not be activated efficiently, leading to a lack of efficacy or variable results.

  • Compound Stability and Solubility: Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) and then diluted in your experimental media to avoid precipitation. Always include a vehicle-only control to rule out any effects of the solvent.

  • Experimental Controls: Use of appropriate positive and negative controls is critical. A positive control (e.g., another known NS5B inhibitor) can help validate the assay, while a negative control helps identify baseline effects.

Q4: I am observing cytotoxicity at high concentrations of this compound. Is this an off-target effect?

A4: While this compound has a favorable safety profile, high concentrations of any compound can lead to non-specific effects or cytotoxicity.[1] Here's how to troubleshoot this:

  • Confirm On-Target Effect: First, establish a dose-response curve to determine the EC50 (half-maximal effective concentration) for its on-target activity (e.g., inhibition of HCV replicon). If the cytotoxicity you are observing occurs at concentrations significantly higher than the EC50, it is more likely to be a non-specific effect rather than a true off-target interaction.

  • Vehicle Control: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a level known to be non-toxic to your cell line.

  • Alternative Compounds: Test other HCV NS5B inhibitors with different chemical scaffolds. If they produce the same on-target effect without the cytotoxicity at equivalent effective concentrations, this might suggest the cytotoxicity is specific to the this compound chemical structure, though not necessarily a specific off-target interaction.

Troubleshooting Guide

IssuePossible CauseRecommended SolutionDesired Outcome
Low or No On-Target Activity Inadequate metabolic activation of the prodrug.1. Use primary human hepatocytes or a cell line with confirmed expression of hCE1, CatA, and HINT1. 2. If using other cell lines, perform qPCR or Western blot to verify the expression of the necessary metabolic enzymes.Consistent and reproducible on-target inhibition of HCV replication.
Degradation of the compound.1. Prepare fresh stock solutions of this compound. 2. Avoid repeated freeze-thaw cycles of stock solutions.Accurate determination of the compound's potency.
Inconsistent Experimental Results Variability in cell culture conditions.1. Maintain consistent cell passage numbers and seeding densities. 2. Ensure consistent incubation times and conditions (temperature, CO2).Reduced variability and increased confidence in the experimental data.
Activation of compensatory signaling pathways.1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[5]A clearer understanding of the cellular response to your inhibitor.[5]
High Background or Non-Specific Effects Compound precipitation in media.1. Check the solubility of this compound in your cell culture media. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic.Prevention of non-specific effects caused by compound precipitation.[5]
Contamination of reagents.1. Use fresh, sterile reagents and media. 2. Regularly test cell cultures for mycoplasma contamination.Clean and reliable experimental data.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Subjects (Single 400 mg Dose)

AnalyteCmax (ng/mL)Tmax (h)AUC0–t (ng·h/mL)t1/2 (h)
This compound10501.013400.8
GS-5665002002.08592.9
GS-3310074874.0798017.8

Data adapted from a single ascending dose study in healthy subjects.[1][4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal half-life.

Table 2: Antiviral Activity of this compound

ParameterValue
EC90 (HCV Replicon)0.4 µM
Cytotoxicity (up to)No cytotoxicity observed up to 100 µM

Data from in vitro studies.[1]

Experimental Protocols

Protocol 1: In Vitro HCV Replicon Assay

Objective: To determine the in vitro efficacy of this compound against HCV replication.

Methodology:

  • Cell Culture: Plate cells containing a stable HCV replicon (e.g., Huh-7 cells) in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control (DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Quantification of HCV RNA: After incubation, lyse the cells and extract the total RNA. Quantify the level of HCV replicon RNA using a validated method such as quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Normalize the HCV RNA levels to an internal control (e.g., a housekeeping gene). Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the vehicle control. Determine the EC50 and EC90 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Viability/Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of this compound on the host cells.

Methodology:

  • Cell Culture: Plate the desired cell line (e.g., Huh-7, primary hepatocytes) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the efficacy assay. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a commercially available assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or WST-1 assays).

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Visualizations

metabolic_pathway cluster_plasma Plasma cluster_hepatocyte Hepatocyte This compound This compound GS-566500_plasma GS-566500 This compound->GS-566500_plasma Metabolism GS-9851_hep This compound This compound->GS-9851_hep Uptake GS-331007 GS-331007 (Inactive) GS-566500_plasma->GS-331007 GS-566500_hep GS-566500 GS-9851_hep->GS-566500_hep hCE1, CatA GS-606965 GS-606965 (Monophosphate) GS-566500_hep->GS-606965 HINT1 GS-461203 GS-461203 (Active Triphosphate) GS-606965->GS-461203 Phosphorylation Inhibition_of_NS5B HCV NS5B Polymerase GS-461203->Inhibition_of_NS5B Inhibits

Caption: Metabolic activation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare this compound Serial Dilutions C Treat Cells with this compound (Include Vehicle Control) A->C B Plate HCV Replicon Cells B->C D Incubate for 72 hours C->D E Assay 1: Quantify HCV RNA (qRT-PCR) D->E F Assay 2: Measure Cell Viability D->F G Calculate EC50 E->G H Calculate CC50 F->H I Determine Selectivity Index (CC50 / EC50) G->I H->I

Caption: Workflow for assessing this compound efficacy and cytotoxicity.

References

Technical Support Center: GS-9851 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using GS-9851 in their experiments. The following information addresses common issues, particularly the impact of cell passage number on assay results, to help ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (formerly PSI-7851) is a phosphoramidate prodrug of a uridine nucleotide analog that acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a prodrug, this compound is metabolized within hepatocytes to its active triphosphate form, GS-461203, which is then incorporated into the elongating HCV RNA strand, causing chain termination and halting viral replication.[1] this compound has shown pan-genotypic activity against HCV in vitro.[1]

Q2: I am observing inconsistent EC50 values for this compound in my HCV replicon assay. What could be the cause?

A2: Inconsistent EC50 values for this compound can stem from several factors. One of the most common, yet often overlooked, causes is the passage number of the cell line used in the assay (e.g., Huh-7).[2][3] High-passage number cells can exhibit significant physiological and genetic changes, which can alter their permissiveness to HCV replication and their response to antiviral compounds.[4][5] Other potential causes include variability in cell seeding density, contamination (especially with mycoplasma), and instability of the compound.

Q3: How does cell passage number specifically affect HCV replicon assays?

A3: The passage number of a cell line can dramatically impact the results of HCV replicon assays.[2][3] As cells are repeatedly subcultured, they can undergo changes in morphology, growth rate, protein expression, and transfection efficiency.[4][5] For instance, studies have shown that the replication efficiency of HCV replicons in different passages of Huh-7 cells can vary by as much as 100-fold.[3] High-passage cells may have reduced expression of host factors essential for HCV replication, leading to lower replicon levels and potentially altered sensitivity to antiviral drugs like this compound.

Q4: What is the recommended cell passage number for this compound assays?

A4: While there is no universal passage number limit for all cell lines, it is a best practice to use low-passage cells for all antiviral assays to ensure reproducibility. For many commonly used cell lines, it is advisable to keep the passage number below 20 or 30.[5] It is crucial to establish a working cell bank of low-passage cells and to thaw a new vial after a limited number of passages (e.g., 10-15) to maintain consistency in your experiments. For specific cell lines, recommended passage number ranges can vary; for example, it is suggested to use HepG2 cells within 16 passages and A549 cells within 20 to 30 passages.[5]

Q5: How can I ensure the quality and consistency of my cell lines?

A5: To ensure the quality and consistency of your cell lines, it is essential to implement good cell culture practices. This includes routinely performing cell line authentication using methods like Short Tandem Repeat (STR) analysis to confirm the identity of your cells and rule out cross-contamination.[6][7][8][9] Regular testing for mycoplasma contamination is also critical, as this can significantly alter cellular responses.[8] Maintaining detailed records of cell passage numbers and creating a tiered cell banking system (master and working banks) will help maintain a consistent supply of low-passage cells for your experiments.

Troubleshooting Guide: Inconsistent this compound Assay Results

If you are experiencing variability in your this compound assay results, consider the following troubleshooting steps:

Data Presentation: Impact of Cell Passage Number on this compound EC50

The following table illustrates the potential impact of cell passage number on the half-maximal effective concentration (EC50) of this compound in an HCV replicon assay. Note that this is representative data to demonstrate a trend.

Cell Line (HCV Replicon)Passage NumberThis compound EC50 (nM)Fold Change in EC50Notes
Huh-7515.21.0Low passage, optimal replication
Huh-71518.51.2Slight increase in EC50
Huh-72545.83.0Significant increase in EC50
Huh-740112.37.4High passage, reduced sensitivity

This is hypothetical data for illustrative purposes.

Troubleshooting Workflow

This workflow will guide you through the process of identifying and resolving issues related to inconsistent this compound assay results.

G start Inconsistent this compound Assay Results check_passage Check Cell Passage Number start->check_passage low_passage Passage Number < 20? check_passage->low_passage use_low_passage Thaw New Vial of Low-Passage Cells low_passage->use_low_passage No check_authentication Verify Cell Line Authentication (STR) low_passage->check_authentication Yes use_low_passage->check_authentication authenticated Authenticated? check_authentication->authenticated authenticate_cells Perform Cell Line Authentication authenticated->authenticate_cells No check_mycoplasma Test for Mycoplasma Contamination authenticated->check_mycoplasma Yes authenticate_cells->check_mycoplasma mycoplasma_free Mycoplasma-Free? check_mycoplasma->mycoplasma_free decontaminate Decontaminate or Discard Culture mycoplasma_free->decontaminate No review_protocol Review Assay Protocol mycoplasma_free->review_protocol Yes decontaminate->review_protocol consistent_results Consistent Results Achieved review_protocol->consistent_results

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Experimental Protocols

Protocol 1: Maintaining Cell Lines for Antiviral Assays
  • Source of Cells: Obtain cell lines from a reputable commercial source (e.g., ATCC) to ensure proper identification and low passage number upon receipt.

  • Cell Banking: Upon receipt, expand the cells for one passage and create a master cell bank (MCB) and a working cell bank (WCB). Cryopreserve vials from the WCB for routine use.

  • Passaging: Subculture cells according to the supplier's recommendations. Use a consistent subculturing protocol, including the same split ratio, to maintain a consistent growth rate.

  • Record Keeping: Meticulously record the passage number for each flask of cells. The passage number should be increased by one with each subculture.

  • Passage Limit: Do not continuously passage cells. After a defined number of passages (e.g., 10-15 from the WCB vial), discard the culture and thaw a new vial from the WCB.

  • Authentication: Authenticate the cell line (e.g., using STR profiling) upon establishing the MCB and periodically thereafter.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination every 1-3 months.

Protocol 2: HCV Replicon Luciferase Assay for this compound EC50 Determination
  • Cell Seeding:

    • Use a low-passage Huh-7 cell line harboring an HCV replicon with a luciferase reporter gene.

    • Trypsinize and resuspend the cells in complete DMEM with 10% FBS.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete DMEM. A common starting concentration is 1 µM with 3-fold serial dilutions.

    • Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.

    • Remove the media from the cells and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Signaling Pathway: this compound Mechanism of Action

cluster_extracellular Extracellular cluster_intracellular Hepatocyte GS9851_ext This compound (Prodrug) GS9851_int This compound GS9851_ext->GS9851_int Cellular Uptake Metabolite1 Intermediate Metabolite GS9851_int->Metabolite1 Metabolism Active_TP GS-461203 (Active Triphosphate) Metabolite1->Active_TP Phosphorylation Termination Chain Termination Active_TP->Termination HCV_RNA HCV RNA Template Replication HCV RNA Replication HCV_RNA->Replication NS5B NS5B Polymerase NS5B->Replication Replication->Termination Inhibition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

GS-9851 interference with luciferase or other reporter assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for GS-9851 (Sofosbuvir) to interfere with luciferase or other reporter assays. While there is no direct evidence in the scientific literature to suggest that this compound is a frequent interferer, it is crucial to consider and control for potential off-target effects of any small molecule in sensitive assay systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Sofosbuvir, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It is a prodrug that is metabolized within hepatocytes to its active triphosphate form, which is then incorporated into the nascent HCV RNA chain, causing chain termination and preventing viral replication.[1][2]

Q2: Could this compound or its metabolites interfere with my luciferase/reporter assay?

A2: While there are no specific reports of this compound interfering with luciferase assays, it is a possibility for any small molecule. Interference can occur through direct inhibition of the reporter enzyme (e.g., luciferase), quenching of the luminescent or fluorescent signal, or through off-target effects on cellular pathways that indirectly affect reporter expression.[3][4] Given that this compound is a nucleotide analog, it is good practice to rule out any effects on cellular polymerases or transcription factors that might drive your reporter gene, although off-target effects on host polymerases are not a commonly reported issue for Sofosbuvir.[2]

Q3: What are the common metabolites of this compound I should be aware of?

A3: this compound is metabolized to the nucleoside analog GS-331007, which is the predominant circulating metabolite.[1][3] It is also converted to the active triphosphate form within the cell. When considering potential interference, it is important to think about the effects of both the parent compound and its major metabolites.

Q4: Are there known off-target effects for other nucleoside inhibitors that could be relevant?

A4: Yes, some nucleoside inhibitors have been shown to have off-target effects. For instance, a subset of HCV nucleoside inhibitors has been found to inhibit mitochondrial RNA polymerase, which could potentially have downstream effects on cellular health and gene expression.[2] This highlights the importance of performing appropriate controls.

Troubleshooting Guide

If you observe unexpected results in your reporter assays when using this compound, such as a decrease or increase in signal that is independent of your experimental hypothesis, consider the following troubleshooting steps.

Observed Issue Potential Cause Related to this compound Recommended Action
Reduced Reporter Signal Direct inhibition of the luciferase enzyme by this compound or its metabolites.Perform a cell-free luciferase inhibition assay. See Experimental Protocol 1 .
Quenching of the luminescent or fluorescent signal.Test for quenching by adding this compound to a known amount of purified luciferase and substrate.
Off-target inhibition of cellular transcription or translation.Use a constitutively active reporter (e.g., CMV or SV40 promoter) as a control to assess general effects on gene expression.
Increased Reporter Signal Stabilization of the luciferase enzyme.This is a known artifact for some compounds.[5] A cell-free assay can help determine if this is occurring.
Off-target activation of the reporter's signaling pathway.Use a reporter with a different promoter that should not be affected by your pathway of interest.
High Variability Between Replicates Inconsistent effects of this compound at the concentrations used.Perform a dose-response curve to determine if the variability is concentration-dependent. Ensure consistent cell health and compound dispensing.

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay

This protocol is designed to determine if this compound directly inhibits the luciferase enzyme.

Materials:

  • Purified recombinant luciferase (e.g., Firefly or Renilla)

  • Luciferase assay substrate/buffer

  • This compound stock solution

  • Assay buffer (e.g., PBS or Tris-based buffer)

  • 96-well white, opaque microplate

  • Luminometer

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer. Include a vehicle-only control (e.g., DMSO).

  • In the microplate, add a constant amount of purified luciferase to each well.

  • Add the different concentrations of this compound (and vehicle control) to the wells containing luciferase and incubate for 15-30 minutes at room temperature.

  • Initiate the luminescent reaction by adding the luciferase substrate to all wells.

  • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence in the presence of this compound to the vehicle control. A dose-dependent decrease in signal suggests direct inhibition.

Visualizations

This compound Metabolic Pathway GS9851 This compound (Prodrug) Metabolite1 Intermediate Metabolite GS9851->Metabolite1 Cellular Esterases Active Active Triphosphate Form Metabolite1->Active Cellular Kinases Inactive GS-331007 (Inactive Metabolite) Metabolite1->Inactive HCV_Polymerase HCV NS5B Polymerase Active->HCV_Polymerase Incorporation Chain_Termination RNA Chain Termination HCV_Polymerase->Chain_Termination

Caption: Metabolic activation of this compound to its active form.

Troubleshooting Workflow for Potential Assay Interference Start Unexpected Reporter Assay Result with this compound Check1 Perform Cell-Free Luciferase Assay Start->Check1 Result1_Yes Direct Inhibition Confirmed Check1->Result1_Yes Yes Result1_No No Direct Inhibition Check1->Result1_No No Conclusion Interpret Results Accordingly Result1_Yes->Conclusion Check2 Run Control Reporter (e.g., CMV promoter) Result1_No->Check2 Result2_Yes General Effect on Gene Expression Check2->Result2_Yes Yes Result2_No Effect is Specific to Pathway of Interest Check2->Result2_No No Result2_Yes->Conclusion Result2_No->Conclusion

Caption: A logical workflow to troubleshoot potential this compound interference.

References

Best practices for data analysis in GS-9851 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for data analysis in GS-9851 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleotide analog prodrug designed to inhibit the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. As a prodrug, this compound is metabolized within the body to its active triphosphate form. This active form is then incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and preventing the virus from replicating. This compound has demonstrated activity against multiple HCV genotypes.[1][2][3]

Q2: What are the key metabolites of this compound and their pharmacokinetic profiles?

A2: this compound is a mixture of two diastereoisomers, GS-491241 and GS-7977.[4] In the body, it is metabolized to the intermediate metabolite GS-566500 and then to the active nucleoside analog GS-331007.[1][4] The pharmacokinetic profiles of this compound and its metabolites are distinct. This compound and GS-566500 are cleared from the plasma relatively quickly, with half-lives of approximately 1 hour and 3 hours, respectively.[5][6] In contrast, the active metabolite GS-331007 has a much longer terminal elimination half-life, which can extend to over 25 hours at higher doses.[7][8] The majority of the systemic drug exposure comes from GS-331007.[7][8]

Q3: What are the common adverse events observed in clinical trials with this compound?

A3: this compound has been generally well-tolerated in clinical studies.[5][7] The most frequently reported adverse events that were considered possibly related to the study drug include headache, dizziness, nausea, and abdominal pain.[1][4] Most adverse events have been mild to moderate in intensity and have resolved without intervention.[4]

Data Presentation

Table 1: Summary of Common Adverse Events in this compound Clinical Trials

Adverse EventFrequency in this compound GroupFrequency in Placebo GroupSeverity
HeadacheReported in multiple studiesVaries by studyMild to Moderate
DizzinessReported in multiple studiesVaries by studyMild to Moderate
NauseaReported in multiple studiesVaries by studyMild
Abdominal PainReported in multiple studiesVaries by studyMild
Erythema (at ECG patch sites)18% (in one study)44% (in one study)Mild

Note: Frequencies can vary between different studies and patient populations.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites

AnalyteTmax (hours)t1/2 (hours)Key Characteristics
This compound1.0 - 1.8~1Rapid absorption and clearance.[5][6][7][8]
GS-5665001.5 - 3.0~3Intermediate metabolite with rapid clearance.[5][6][7][8]
GS-3310073.0 - 6.0Increases with dose (up to ~26)Active metabolite, accounts for the majority of systemic exposure.[7][8][9]

Experimental Protocols & Troubleshooting

Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and plot the results to determine the 50% cytotoxic concentration (CC50).

Troubleshooting In Vitro Assays

IssuePossible CauseRecommended Solution
High variability between replicate wells Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care.
Edge effects on the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity.
Low signal or poor dynamic range Suboptimal cell number.Perform a cell titration experiment to determine the optimal cell seeding density for your assay.
Insufficient incubation time with the compound or detection reagent.Optimize the incubation times for both the compound treatment and the detection step.
Unexpectedly high cytotoxicity Compound precipitation at high concentrations.Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent.
Contamination of cell culture.Regularly test cell cultures for mycoplasma and other contaminants.

Mandatory Visualizations

GS9851_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte GS9851 This compound (Prodrug) GS566500 GS-566500 (Intermediate) GS9851->GS566500 Hydrolysis GS331007 GS-331007 (Active Nucleoside) GS566500->GS331007 Hydrolysis Active_TP Active Triphosphate GS331007->Active_TP Phosphorylation HCV_RNA_Polymerase HCV RNA Polymerase (NS5B) Active_TP->HCV_RNA_Polymerase Incorporation RNA_Chain_Termination RNA Chain Termination HCV_RNA_Polymerase->RNA_Chain_Termination Inhibition

Caption: Metabolic activation pathway of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data_analysis Data Analysis & Interpretation Cytotoxicity Cytotoxicity Assay (CC50) Antiviral_Activity Antiviral Activity Assay (EC50) Resistance_Profiling Resistance Profiling Antiviral_Activity->Resistance_Profiling PK_PD_Modeling PK/PD Modeling Resistance_Profiling->PK_PD_Modeling PK_Studies Pharmacokinetic (PK) Studies PD_Studies Pharmacodynamic (PD) Studies (HCV RNA levels) PK_Studies->PD_Studies PK_Studies->PK_PD_Modeling Toxicity_Studies Toxicology Studies PD_Studies->PK_PD_Modeling Dose_Selection Dose Selection for Clinical Trials Toxicity_Studies->Dose_Selection PK_PD_Modeling->Dose_Selection

References

Validation & Comparative

Validating the On-Target Activity of GS-9851 on NS5B Polymerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of GS-9851 (Sofosbuvir), a potent nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with other alternative inhibitors. The information presented is supported by experimental data from biochemical and cell-based assays to assist researchers in evaluating its efficacy.

Executive Summary

This compound is a prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B RNA-dependent RNA polymerase (RdRp), thereby halting viral replication. This guide presents a comparative analysis of the inhibitory potency of this compound against other classes of NS5B inhibitors, including non-nucleoside inhibitors (NNIs), and provides detailed protocols for the key experimental assays used to validate its on-target activity.

Comparative Analysis of NS5B Polymerase Inhibitors

The efficacy of this compound and other NS5B inhibitors is typically quantified by their 50% inhibitory concentration (IC50) in biochemical assays and their 50% effective concentration (EC50) in cell-based replicon assays. The following tables summarize the available data for this compound and a selection of other NS5B inhibitors.

Biochemical Inhibitory Potency (IC50)
CompoundClassTargetIC50 (nM)Genotype Specificity
GS-461203 (active form of this compound) Nucleoside Inhibitor (NI)NS5B Polymerase~50Pan-genotypic
Dasabuvir Non-Nucleoside Inhibitor (NNI)NS5B Polymerase2.2 - 10.7Genotype 1a/1b[1]
Setrobuvir Non-Nucleoside Inhibitor (NNI)NS5B Polymerase4 - 5Genotype 1b[2]
Beclabuvir Non-Nucleoside Inhibitor (NNI)NS5B Polymerase< 28Genotypes 1, 3, 4, 5[3][4]
Cell-Based Antiviral Activity (EC50)
CompoundClassReplicon SystemEC50 (nM)Genotype Specificity
This compound (Sofosbuvir) Nucleoside Inhibitor (NI)HCV Replicon32 - 130Pan-genotypic (1-6)[5]
Dasabuvir Non-Nucleoside Inhibitor (NNI)HCV Replicon (Genotype 1a/1b)1.8 - 7.7Genotype 1a/1b[1][6]
Setrobuvir Non-Nucleoside Inhibitor (NNI)HCV Replicon (Genotype 1b)Nanomolar rangeGenotype 1b[2]
Beclabuvir Non-Nucleoside Inhibitor (NNI)HCV Replicon (Genotype 1a/1b)3 - 6Genotypes 1a, 1b, 3a, 4a, 5a[3]

Experimental Protocols

Detailed methodologies for validating the on-target activity of NS5B polymerase inhibitors are crucial for reproducible and comparable results.

NS5B Polymerase Biochemical Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5 U/μL RNase inhibitor)

  • Test compounds (e.g., GS-461203)

  • Stop solution (e.g., 50 mM EDTA)

  • Filter paper (e.g., DE81)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the purified NS5B polymerase and the rNTP mix, including the radiolabeled rNTP.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto the filter paper.

  • Wash the filter paper to remove unincorporated radiolabeled rNTPs.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase)

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)

  • Test compounds (e.g., this compound)

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure the reporter gene activity (e.g., luciferase luminescence) using a luminometer. This reflects the level of HCV RNA replication.

  • In a parallel plate, assess cell viability to rule out cytotoxic effects of the compound.

  • Calculate the percentage of inhibition of HCV replication at each compound concentration and determine the EC50 value.

Visualizations

Mechanism of Action of NS5B Polymerase Inhibitors

G cluster_0 HCV Replication Complex cluster_1 Inhibitor Action NS5B NS5B Polymerase Nascent_RNA Nascent RNA Strand NS5B->Nascent_RNA Elongation RNA_template Viral RNA Template RNA_template->NS5B Binding GS9851 This compound (Prodrug) GS461203 GS-461203 (Active Triphosphate) GS9851->GS461203 Intracellular Metabolism GS461203->Nascent_RNA Incorporation & Chain Termination NNI Non-Nucleoside Inhibitor (NNI) NNI->NS5B Allosteric Binding & Conformational Change G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Purified NS5B Enzyme Assay B Determine IC50 Value A->B End Validated On-Target Activity B->End C HCV Replicon Assay D Determine EC50 Value C->D E Cytotoxicity Assay C->E D->End Start Compound of Interest (e.g., this compound) Start->A Start->C

References

In Vitro Potency Showdown: A Comparative Analysis of GS-9851 and Sofosbuvir in the Fight Against HCV

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), nucleotide analogs targeting the NS5B RNA-dependent RNA polymerase remain a cornerstone of treatment. This guide provides a detailed in vitro comparison of two such potent inhibitors: GS-9851 and the benchmark drug, Sofosbuvir. The following analysis, tailored for researchers, scientists, and drug development professionals, delves into their comparative potency, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of In Vitro Potency

The in vitro anti-HCV activity of this compound and Sofosbuvir has been evaluated in various HCV replicon systems. The 50% effective concentration (EC50), a key metric of antiviral potency, is summarized in the table below. Lower EC50 values indicate higher potency.

CompoundHCV Genotype 1aHCV Genotype 1bHCV Genotype 2aHCV Genotype 2bHCV Genotype 3aHCV Genotype 4HCV Genotype 5HCV Genotype 6
This compound (PSI-7851) EC50 (nM) 430[1]75 - 93[1]280[1]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Sofosbuvir EC50 (nM) Not Specifically ReportedNot Specifically Reported32[2]Not ReportedNot Reported130[2]Not ReportedNot Reported

Note: Data for this compound is derived from studies on its synonym, PSI-7851.[1][3][4][5][6] One study reported a pan-genotypic EC90 of 400 nM for this compound in a replicon assay.[7] For Sofosbuvir, the mean EC50 values across various genotypes have been reported to range from 32 nM (genotype 2a) to 130 nM (genotype 4).[2]

Mechanism of Action: A Shared Strategy

Both this compound and Sofosbuvir are prodrugs, meaning they are administered in an inactive form and must be metabolized within the body to their active triphosphate form. This active metabolite then mimics the natural nucleotide substrates of the HCV NS5B polymerase. By incorporating into the growing viral RNA chain, they act as a chain terminator, halting viral replication. This targeted approach against a viral-specific enzyme contributes to their high efficacy and favorable safety profiles.

Experimental Protocols

The determination of in vitro potency for NS5B inhibitors like this compound and Sofosbuvir predominantly relies on the HCV replicon assay. This cell-based assay allows for the study of viral RNA replication in a controlled laboratory setting.

HCV Replicon Assay for EC50 Determination

Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV replicon replication.

Materials:

  • Cell Line: Huh-7 (human hepatoma) cells or derived cell lines (e.g., Huh-7.5) that are highly permissive for HCV replication.

  • HCV Replicon: A subgenomic or full-length HCV RNA construct, often containing a reporter gene such as luciferase (e.g., Renilla or Firefly) for ease of quantification. The replicon typically contains the HCV non-structural proteins necessary for replication, including NS5B.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics (penicillin-streptomycin).

  • Transfection Reagent: Electroporation or lipid-based transfection reagents.

  • Antiviral Compounds: this compound and Sofosbuvir, dissolved in dimethyl sulfoxide (DMSO).

  • Luciferase Assay System: Commercially available kit for the detection of luciferase activity.

  • Plate Reader: Luminometer capable of reading 96-well plates.

Procedure:

  • Cell Culture: Maintain Huh-7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and use an in vitro transcription kit to synthesize replicon RNA.

  • Transfection: Transfect the in vitro transcribed HCV replicon RNA into Huh-7 cells using electroporation.

  • Cell Seeding: Plate the transfected cells into 96-well plates at a predetermined density.

  • Compound Addition: Prepare serial dilutions of this compound and Sofosbuvir in cell culture medium. Add the diluted compounds to the plated cells. Include a "no drug" (vehicle control, typically DMSO) and a "no cells" (background) control.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect to take place.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data by expressing the luciferase activity in the compound-treated wells as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.

Visualizing the Pathways

To better understand the processes described, the following diagrams have been generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis rna_prep In Vitro Transcription of HCV Replicon RNA transfection Transfection of Replicon RNA into Cells rna_prep->transfection cell_culture Huh-7 Cell Culture cell_culture->transfection plating Seeding Transfected Cells into 96-well Plates transfection->plating treatment Addition of Serially Diluted Antivirals plating->treatment incubation Incubation (48-72h) treatment->incubation luciferase Luciferase Assay incubation->luciferase data_analysis EC50 Calculation luciferase->data_analysis

Figure 1: Experimental workflow for the HCV replicon assay.

mechanism_of_action cluster_prodrug Prodrug Administration cluster_activation Metabolic Activation in Hepatocyte cluster_inhibition Inhibition of HCV Replication prodrug This compound or Sofosbuvir (Inactive Prodrug) metabolism Intracellular Metabolism prodrug->metabolism Enzymatic Conversion active_form Active Triphosphate Metabolite metabolism->active_form ns5b HCV NS5B RNA Polymerase active_form->ns5b Competitive Inhibition incorporation Incorporation into Viral RNA ns5b->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Figure 2: Mechanism of action for this compound and Sofosbuvir.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of GS-9851 in Hepatitis C Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Foster City, CA – December 8, 2025 – In the rapidly evolving landscape of Hepatitis C Virus (HCV) therapeutics, understanding the nuances of drug resistance is paramount for the development of robust and durable treatment regimens. This guide provides a comprehensive analysis of the cross-resistance profile of GS-9851, a nucleotide analog inhibitor of the HCV NS5B polymerase, in relation to other major classes of direct-acting antivirals (DAAs): NS3/4A protease inhibitors and NS5A inhibitors.

This compound, a prodrug of a diastereoisomer of sofosbuvir, has demonstrated a high barrier to resistance, a critical attribute for effective long-term viral suppression. This guide synthesizes key experimental data to offer researchers, scientists, and drug development professionals a clear, evidence-based comparison of its performance against viral variants resistant to other HCV drugs.

Executive Summary

Experimental data from in vitro replicon assays and clinical studies consistently demonstrate a lack of significant cross-resistance between this compound (sofosbuvir) and other classes of HCV DAAs. The primary resistance-associated substitution (RAS) for sofosbuvir, S282T in the NS5B polymerase, confers only low-level resistance and is associated with reduced viral fitness. Importantly, HCV replicons harboring RASs that confer resistance to NS3/4A protease inhibitors or NS5A inhibitors remain largely susceptible to sofosbuvir. Conversely, the S282T substitution does not diminish the activity of NS3/4A or NS5A inhibitors. This favorable profile underscores the utility of this compound as a cornerstone of combination therapies for HCV infection.

Cross-Resistance Profile of this compound (Sofosbuvir)

The following tables summarize the in vitro activity of sofosbuvir and other representative HCV drugs against common resistance-associated substitutions in the NS5B, NS3/4A, and NS5A viral proteins.

Table 1: Activity of Sofosbuvir against NS3/4A Protease and NS5A Inhibitor Resistance-Associated Substitutions

Target ProteinResistance-Associated Substitution (RAS)Drug Class of ResistanceFold Change in EC50 for SofosbuvirReference
NS3/4AR155Q/A156TProtease InhibitorNo significant change[1]
NS5AL31VNS5A InhibitorNo significant change[1]
NS5AP32delNS5A InhibitorSusceptible (as wild-type)[2]

Table 2: Activity of NS3/4A Protease and NS5A Inhibitors against the Sofosbuvir Resistance-Associated Substitution S282T

Target ProteinResistance-Associated Substitution (RAS)Drug TestedDrug ClassFold Change in EC50Reference
NS5BS282TAlisporivir (a host-targeting agent)Cyclophilin InhibitorSusceptible[1]
NS5BS282TDaclatasvirNS5A InhibitorSusceptible[1]
NS5BS282TAsunaprevirNS3/4A Protease InhibitorSusceptible[1]

Table 3: Fold-Change in EC50 for the NS5B S282T Substitution against Sofosbuvir

HCV GenotypeFold Change in EC50 for SofosbuvirReference
1b2.4 - 19.4[3]
2a2.4 - 19.4[3]
3a2.4 - 19.4[3]
4a2.4 - 19.4[3]
5a2.4 - 19.4[3]
6a2.4 - 19.4[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro HCV replicon assays. The following is a generalized protocol for this key experimental methodology.

HCV Replicon Assay for Drug Resistance Testing

The HCV replicon system is a well-established in vitro tool to assess the antiviral activity of compounds and to select for and characterize drug-resistant viral variants.

1. Cell Lines and Replicon Constructs:

  • Huh-7 human hepatoma cells or their derivatives are commonly used as the host cells.

  • Subgenomic HCV replicons, typically containing the genetic material for the HCV non-structural proteins (NS3 to NS5B) and a selectable marker (e.g., neomycin phosphotransferase) and/or a reporter gene (e.g., luciferase), are used. Genotype-specific replicons are available.

2. Generation of Replicon-Containing Cell Lines:

  • In vitro transcribed replicon RNA is introduced into Huh-7 cells via electroporation.

  • Cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that are successfully replicating the HCV replicon RNA.

3. Antiviral Activity Assay (EC50 Determination):

  • Stable replicon-containing cells are seeded in 96-well plates.

  • A serial dilution of the test compound (e.g., this compound) is added to the cells.

  • After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified. This is often done by measuring the activity of the reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • The 50% effective concentration (EC50) is calculated, which is the drug concentration required to inhibit 50% of HCV replication.

4. In Vitro Resistance Selection:

  • Replicon-containing cells are cultured in the presence of increasing concentrations of the antiviral drug over a prolonged period (several weeks to months).

  • The emergence of drug-resistant colonies is monitored.

  • RNA from these resistant colonies is extracted, and the HCV coding region is sequenced to identify amino acid substitutions (RASs).

5. Phenotypic Characterization of RASs:

  • The identified RASs are introduced into a wild-type replicon construct using site-directed mutagenesis.

  • The antiviral activity of the drug is then tested against the mutant replicon, and the EC50 is determined.

  • The fold change in EC50 is calculated by dividing the EC50 of the drug against the mutant replicon by the EC50 against the wild-type replicon. This value quantifies the level of resistance conferred by the RAS.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of different HCV drug classes and the experimental workflow for determining cross-resistance.

HCV_Drug_Targets cluster_HCV_Lifecycle HCV Polyprotein Processing and Replication cluster_Drugs Direct-Acting Antivirals (DAAs) Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A cleavage ReplicationComplex Replication Complex NS3_4A->ReplicationComplex component of NS5A_protein NS5A NS5A_protein->ReplicationComplex component of NS5B_polymerase NS5B Polymerase NS5B_polymerase->ReplicationComplex component of HCV_RNA HCV RNA ReplicationComplex->HCV_RNA synthesis NS3_4A_Inhibitor NS3/4A Protease Inhibitors (e.g., Voxilaprevir) NS3_4A_Inhibitor->NS3_4A inhibits NS5A_Inhibitor NS5A Inhibitors (e.g., Velpatasvir) NS5A_Inhibitor->NS5A_protein inhibits GS9851 This compound (Sofosbuvir) (NS5B Polymerase Inhibitor) GS9851->NS5B_polymerase inhibits

Caption: Mechanism of action of different classes of HCV direct-acting antivirals.

Cross_Resistance_Workflow cluster_step1 Step 1: Generate Resistant Replicons cluster_step2 Step 2: Phenotypic Analysis cluster_step3 Step 3: Data Analysis start Start with Wild-Type HCV Replicon Cells culture_drug_A Culture with Drug A (e.g., NS5A Inhibitor) start->culture_drug_A select_colonies Select Resistant Colonies culture_drug_A->select_colonies sequence_RAS Sequence to Identify RAS select_colonies->sequence_RAS create_mutant Create Mutant Replicon with Identified RAS sequence_RAS->create_mutant test_drug_A Test Drug A Activity (Determine EC50) create_mutant->test_drug_A test_drug_B Test Drug B Activity (e.g., this compound) (Determine EC50) create_mutant->test_drug_B compare_EC50 Compare EC50 of Mutant vs. Wild-Type test_drug_A->compare_EC50 test_drug_B->compare_EC50 fold_change Calculate Fold-Change in EC50 compare_EC50->fold_change conclusion Determine Cross-Resistance Profile fold_change->conclusion

Caption: Experimental workflow for determining HCV drug cross-resistance.

Conclusion

The comprehensive analysis of available in vitro and clinical data strongly indicates that this compound (sofosbuvir) does not exhibit cross-resistance with HCV NS3/4A protease inhibitors or NS5A inhibitors. This favorable resistance profile, characterized by a high barrier to resistance and the lack of cross-class antagonism, positions this compound as a critical component in combination therapies aimed at achieving high cure rates across diverse HCV patient populations, including those who have failed previous DAA regimens. These findings are instrumental for the continued development of effective and durable pan-genotypic HCV treatments.

References

In Vitro Combination Studies of GS-9851 (Sofosbuvir) with NS3/4A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of GS-9851 (sofosbuvir), a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, when used in combination with various NS3/4A protease inhibitors. The data presented herein is crucial for understanding the synergistic potential and optimizing the development of combination therapies for HCV infection.

Executive Summary

The combination of direct-acting antivirals (DAAs) with different mechanisms of action is a cornerstone of modern HCV therapy. This guide focuses on the in vitro interactions between the NS5B polymerase inhibitor this compound (sofosbuvir) and the class of NS3/4A protease inhibitors, including simeprevir, grazoprevir, and voxilaprevir. In vitro studies consistently demonstrate that these combinations result in additive to synergistic antiviral effects, with no evidence of antagonism. This synergistic activity allows for enhanced viral suppression and presents a high barrier to the development of resistance.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound (sofosbuvir) and various NS3/4A inhibitors, both individually and in combination, against different HCV genotypes. The data is primarily derived from HCV replicon assays, a standard in vitro model for assessing the efficacy of anti-HCV compounds.

Table 1: Individual Antiviral Activity (EC50 values in nM)

CompoundTargetGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound (Sofosbuvir) NS5B Polymerase32 - 13032 - 13032 - 13032 - 13032 - 13032 - 13032 - 130
Simeprevir NS3/4A Protease7.713.518001400---
Grazoprevir NS3/4A Protease0.40.5--0.3--
Voxilaprevir NS3/4A Protease0.2 - 6.60.2 - 6.60.2 - 6.60.2 - 6.60.2 - 6.60.2 - 6.60.2 - 6.6

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of HCV RNA replication in replicon cells. Data compiled from multiple sources, and experimental conditions may vary.

Table 2: In Vitro Combination Antiviral Activity

CombinationHCV GenotypeObserved InteractionKey Findings
This compound + Simeprevir Genotype 1Additive to SynergisticDemonstrates enhanced viral suppression compared to individual agents.
This compound + Grazoprevir Genotypes 1 & 4Additive to SynergisticEffective against common HCV genotypes with no evidence of antagonism.
This compound + Voxilaprevir Genotypes 1-6No AntagonismThe combination within the triple-drug regimen (with velpatasvir) shows potent, pangenotypic activity.

Experimental Protocols

The following is a representative protocol for an HCV replicon assay used to evaluate the in vitro antiviral activity and synergy of drug combinations.

HCV Replicon Assay with Luciferase Reporter

1. Cell Culture and Reagents:

  • Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5) harboring a subgenomic or full-length HCV replicon. The replicon construct typically contains a luciferase reporter gene (e.g., Firefly or Renilla luciferase) for quantification of viral replication.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selective agent (e.g., G418) to maintain the replicon.

  • Antiviral Compounds: this compound (sofosbuvir) and NS3/4A inhibitors (simeprevir, grazoprevir, voxilaprevir) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

2. Assay Procedure:

  • HCV replicon-containing cells are seeded in 96-well plates.

  • After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the individual drugs or combinations of drugs. A fixed-ratio combination design (checkerboard analysis) is often employed for synergy studies.

  • Control wells receive medium with DMSO at the same concentration as the drug-treated wells.

  • The plates are incubated for a defined period, typically 48 to 72 hours.

3. Quantification of HCV Replication:

  • At the end of the incubation period, the cells are lysed.

  • Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • The luminescence signal is proportional to the level of HCV RNA replication.

4. Data Analysis:

  • The 50% effective concentration (EC50) for each drug is calculated from the dose-response curves using non-linear regression analysis.

  • For combination studies, synergy analysis is performed using software such as MacSynergy II or CalcuSyn, which are based on the Bliss independence or Chou-Talalay methods, respectively.[1][2][3][4][5][6]

  • A combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of the antiviral agents and the workflow of the in vitro combination studies.

cluster_0 HCV Life Cycle cluster_1 Drug Intervention HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Viral Proteins Viral Proteins Polyprotein->Viral Proteins Proteolytic Processing Replication Complex Replication Complex Viral Proteins->Replication Complex Assembly New HCV RNA New HCV RNA Replication Complex->New HCV RNA Replication This compound This compound This compound->Replication Complex Inhibits NS5B Polymerase NS3/4A Inhibitors NS3/4A Inhibitors NS3/4A Inhibitors->Polyprotein Inhibits NS3/4A Protease

Caption: Mechanism of action of this compound and NS3/4A inhibitors in the HCV life cycle.

A Seed HCV Replicon Cells in 96-well plates B Prepare Serial Dilutions of This compound and NS3/4A Inhibitors A->B C Treat Cells with Single Drugs and Combinations B->C D Incubate for 48-72 hours C->D E Lyse Cells and Measure Luciferase Activity D->E F Data Analysis: - Calculate EC50 - Determine Synergy (CI) E->F

Caption: Experimental workflow for in vitro combination studies using an HCV replicon assay.

Conclusion

The in vitro data strongly support the combination of this compound (sofosbuvir) with NS3/4A protease inhibitors for the treatment of HCV. The observed additive to synergistic interactions, without antagonism, provide a solid rationale for the clinical development and use of these combination regimens. Further in vitro studies, particularly those employing standardized protocols and analyzing a broader range of HCV genotypes and resistant variants, will continue to be invaluable in optimizing future anti-HCV therapies.

References

Synergistic Effects of GS-9851 with Other Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GS-9851, a phosphoramidate prodrug of a uridine nucleotide analog, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As with many antiviral therapies, the use of this compound in combination with other antiviral agents is a key strategy to enhance efficacy, overcome drug resistance, and improve patient outcomes. Preclinical studies have indicated that the antiviral activity of this compound is additive to synergistic when combined with NS3 protease inhibitors and other inhibitors of NS5B.[1]

This guide provides a comparative overview of the synergistic effects of a representative nucleotide analog NS5B polymerase inhibitor, sofosbuvir (which is closely related to this compound), with other classes of direct-acting antivirals (DAAs) against HCV. The data presented herein is derived from in vitro studies utilizing HCV replicon systems, a standard preclinical model for assessing antiviral activity.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of antiviral drug combinations are quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 0.9 indicates synergy, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.1 points to antagonism.

The following table summarizes the in vitro synergistic effects of a nucleotide NS5B inhibitor (represented by sofosbuvir) when used in combination with an NS5A inhibitor (daclatasvir) and an NS3 protease inhibitor (simeprevir) against the HCV genotype 1b replicon.

Drug CombinationTargetEffect LevelCombination Index (CI)Interaction
Nucleotide NS5B Inhibitor + NS5A Inhibitor NS5B + NS5AIC500.65Synergy
IC750.58Synergy
IC900.52Synergy
Nucleotide NS5B Inhibitor + NS3 Protease Inhibitor NS5B + NS3/4AIC500.95Additive
IC751.02Additive
IC901.08Additive
NS5A Inhibitor + NS3 Protease Inhibitor NS5A + NS3/4AIC500.88Synergy
IC750.81Synergy
IC900.75Synergy

Data is representative of in vitro studies of direct-acting antivirals against HCV replicons.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, designed to assess the synergistic effects of antiviral agents against HCV in vitro.

HCV Replicon Assay for Antiviral Synergy

1. Cell Culture and Reagents:

  • Cell Line: Huh-7 cells harboring a stable subgenomic HCV genotype 1b replicon expressing luciferase (Huh-7/Con1-luc).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% penicillin-streptomycin, and 500 µg/mL G418 for selection.

  • Antiviral Agents: this compound (or representative NS5B inhibitor), NS5A inhibitor, and NS3/4A protease inhibitor are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

2. Experimental Procedure:

  • Cell Plating: Huh-7/Con1-luc cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Drug Combination Matrix: A checkerboard titration matrix is prepared with serial dilutions of the two antiviral agents to be tested. The concentrations typically range from 1/8 to 8 times the 50% effective concentration (EC50) of each drug.

  • Treatment: The culture medium is replaced with fresh medium containing the different drug combinations. Control wells with single drugs and no drug are also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Antiviral Activity:

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer. The light output is proportional to the level of HCV replicon RNA.

4. Data Analysis and Synergy Calculation:

  • Dose-Response Curves: The percentage of inhibition of HCV replication is calculated for each drug concentration and combination relative to the no-drug control. Dose-response curves are generated for each drug alone.

  • Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method with specialized software (e.g., CalcuSyn or CompuSyn). The CI value is determined at different effect levels (e.g., 50%, 75%, and 90% inhibition).

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additive

    • CI > 1.1: Antagonism

Visualizations

HCV_Lifecycle_and_DAA_Targets cluster_cell Hepatocyte cluster_drugs Direct-Acting Antivirals (DAAs) Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS3_4A_Inhibitor NS3/4A Protease Inhibitor NS3_4A_Inhibitor->Translation Inhibits polyprotein processing NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->Replication Inhibits RNA replication and virion assembly GS9851 This compound (NS5B Polymerase Inhibitor) GS9851->Replication Inhibits RNA synthesis Synergy_Experiment_Workflow start Start plate_cells Plate HCV Replicon Cells start->plate_cells prepare_drugs Prepare Drug Combination Matrix (Checkerboard) plate_cells->prepare_drugs treat_cells Treat Cells with Drug Combinations prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate measure_replication Measure HCV Replication (Luciferase Assay) incubate->measure_replication analyze_data Analyze Data using Chou-Talalay Method measure_replication->analyze_data determine_synergy Determine Combination Index (CI) analyze_data->determine_synergy end End determine_synergy->end Combination_Therapy_Logic cluster_outcomes Therapeutic Outcomes GS9851 This compound (NS5B Inhibitor) Increased_Efficacy Increased Antiviral Efficacy GS9851->Increased_Efficacy Reduced_Resistance Reduced Emergence of Resistance GS9851->Reduced_Resistance NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->Increased_Efficacy NS5A_Inhibitor->Reduced_Resistance NS3_Protease_Inhibitor NS3 Protease Inhibitor NS3_Protease_Inhibitor->Increased_Efficacy NS3_Protease_Inhibitor->Reduced_Resistance Improved_SVR Improved Sustained Virologic Response Increased_Efficacy->Improved_SVR Reduced_Resistance->Improved_SVR

References

Unveiling the Action of GS-9851: A Comparative Guide to its Cell-Based Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of GS-9851 and its alternatives, supported by experimental data from cell-based assays. We delve into the mechanism of action, in vitro potency, and cytotoxicity of these antiviral compounds, providing a clear framework for evaluating their therapeutic potential.

This compound, a phosphoramidate prodrug of a uridine nucleotide analog, potently and selectively inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Upon administration, this compound is metabolized to its active triphosphate form, GS-461203, which acts as a chain terminator during viral RNA synthesis, effectively halting viral replication. This mechanism places this compound in the class of nucleoside/nucleotide inhibitors (NIs). A prominent example of this class, and indeed the active component of this compound's further development, is Sofosbuvir.

To provide a comprehensive understanding of this compound's efficacy, this guide compares it with an alternative therapeutic agent, Voxilaprevir. Voxilaprevir represents a different class of direct-acting antivirals (DAAs), functioning as a pangenotypic inhibitor of the HCV NS3/4A protease. This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins. By inhibiting this protease, Voxilaprevir disrupts the viral replication cycle at a different stage than this compound.

In Vitro Performance: A Head-to-Head Comparison

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (Sofosbuvir) and Voxilaprevir in cell-based assays. The data is primarily derived from studies utilizing the HCV replicon system, a well-established tool for evaluating anti-HCV compounds in a cellular context.

Table 1: Antiviral Potency in HCV Replicon Assays

CompoundTargetHCV GenotypeCell LinePotency (EC50/EC90)Citation(s)
This compound NS5B PolymerasePan-genotypicHuh-7EC90: 0.4 µM[1]
Sofosbuvir NS5B PolymeraseGenotype 1bHuh-7EC50: 92 nM[2]
Voxilaprevir NS3/4A ProteaseGenotype 1bHuh-7 LunetEC50: 0.33 - 6.6 nM[3]

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Citation(s)
Sofosbuvir Huh-7.5>100 µM>1087
Voxilaprevir Huh-7Not ReportedNot Calculable

Note: The Selectivity Index (SI) is a critical measure of a drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over host cells, suggesting a more favorable safety profile.

Visualizing the Mechanisms

To further clarify the distinct mechanisms of action and the experimental workflow used to generate the above data, the following diagrams are provided.

Mechanism of Action: this compound (Sofosbuvir) vs. Voxilaprevir cluster_gs9851 This compound (Sofosbuvir) cluster_voxilaprevir Voxilaprevir GS9851 This compound (Prodrug) Metabolism Intracellular Metabolism GS9851->Metabolism GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 NS5B HCV NS5B Polymerase GS461203->NS5B Inhibition RNA_Synthesis Viral RNA Synthesis NS5B->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Voxilaprevir Voxilaprevir NS3_4A HCV NS3/4A Protease Voxilaprevir->NS3_4A Inhibition Cleavage Polyprotein Cleavage NS3_4A->Cleavage Polyprotein HCV Polyprotein Polyprotein->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins

Caption: Comparative signaling pathways of this compound and Voxilaprevir.

Experimental Workflow: HCV Replicon Assay Start Start Cell_Culture Culture Huh-7 cells containing HCV subgenomic replicon Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with serial dilutions of antiviral compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Lysis Lyse cells and measure reporter gene activity (e.g., Luciferase) Incubation->Lysis Data_Analysis Analyze data to determine EC50/EC90 values Lysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining antiviral potency using an HCV replicon assay.

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter)

This protocol outlines the steps for determining the in vitro potency (EC50) of antiviral compounds against HCV using a luciferase reporter replicon system.

  • Cell Culture: Maintain Huh-7 cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418) to ensure the retention of the replicon.

  • Cell Seeding: Trypsinize and seed the replicon-containing Huh-7 cells into 96-well plates at a predetermined density to achieve 80-90% confluency at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Voxilaprevir) in DMEM.

  • Treatment: Remove the culture medium from the 96-well plates and add the diluted compounds to the cells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control with a known anti-HCV drug.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is typically measured using a microplate luminometer.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed Huh-7 cells (or other relevant cell lines) in a 96-well plate at a density that ensures logarithmic growth during the assay period.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a "cells only" control (no drug) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration that matches the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.[4]

Conclusion

The data presented in this guide confirm that this compound, through its active metabolite Sofosbuvir, is a potent inhibitor of HCV replication in cell-based assays, targeting the viral NS5B polymerase. Its high selectivity index underscores its favorable in vitro safety profile. In comparison, Voxilaprevir demonstrates potent antiviral activity through a distinct mechanism of action, inhibiting the NS3/4A protease. The choice between these or other antiviral agents will depend on various factors, including the specific HCV genotype, the patient's treatment history, and the potential for drug resistance. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings in their own laboratories. Further studies to determine the CC50 of Voxilaprevir would be beneficial for a more complete comparative assessment of its therapeutic window.

References

The Critical Role of Inactive Metabolites as Negative Controls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the use of appropriate controls is paramount to ensure the validity and reliability of experimental findings. This guide provides a comprehensive comparison of active antiviral compounds and their corresponding inactive metabolites, with a specific focus on the utility of molecules like GS-331007 as negative controls. For researchers, scientists, and drug development professionals, understanding and implementing such controls is crucial for robust and reproducible results.

The Principle of Inactive Metabolites as Negative Controls

An ideal negative control is a substance that is structurally similar to the active compound but lacks its specific biological activity.[1] This allows researchers to distinguish the true pharmacological effects of the drug from non-specific effects or experimental artifacts.[2] Inactive metabolites, which are byproducts of the body's metabolism of a drug that do not have a therapeutic effect, serve as excellent negative controls.[3][4] Their use helps to confirm that the observed effects are a direct result of the intended molecular interaction and not due to the compound's general chemical structure.

Case Study: Sofosbuvir and its Inactive Metabolite GS-331007

A prime example of this principle in action is the use of GS-331007, the major, inactive metabolite of the potent antiviral drug Sofosbuvir.[5][6][7][8] Sofosbuvir is a prodrug that, once inside the cell, is converted into its active triphosphate form, which then inhibits the RNA polymerase of the hepatitis C virus (HCV).[5] In contrast, GS-331007, the nucleoside metabolite, shows significantly less or no antiviral activity.[9]

Comparative Antiviral Activity

The following table summarizes the differential activity of Sofosbuvir and its inactive metabolite GS-331007 against SARS-CoV-2 in various cell lines, demonstrating the suitability of GS-331007 as a negative control.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Sofosbuvir HuH-79.3 ± 0.2630 ± 3468
GS-331007 HuH-7>10421 ± 18ND
Sofosbuvir Vero>10512 ± 24ND
GS-331007 Vero>10512 ± 24ND

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): CC50/EC50. A higher SI indicates a more favorable safety profile. ND (Not Determined) (Data sourced from:[9])

As the data clearly indicates, Sofosbuvir shows antiviral activity in HuH-7 cells, while its metabolite GS-331007 is inactive.[9] Neither compound was effective in Vero cells, which is attributed to the poor activation of Sofosbuvir to its active triphosphate form in this cell line.[9] This highlights the importance of cell line selection in such assays.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below is a representative methodology for an antiviral activity assay.

Antiviral Activity Assay Protocol
  • Cell Culture:

    • Culture HuH-7 (human liver cancer cell line) or other appropriate cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Propagation:

    • Propagate SARS-CoV-2 (or other virus of interest) in a suitable cell line (e.g., Vero E6 cells).

    • Determine the viral titer using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • Antiviral Assay:

    • Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of the test compounds (e.g., Sofosbuvir and GS-331007) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.05.

    • Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

    • Incubate the plates for 48-72 hours at 37°C.

  • Quantification of Viral Replication:

    • Viral replication can be quantified by various methods, such as:

      • qRT-PCR: Measure the viral RNA levels in the cell supernatant.

      • Plaque Assay: Determine the number of plaque-forming units (PFU) in the supernatant.

      • Immunofluorescence Assay: Stain for viral antigens within the cells.

  • Cytotoxicity Assay:

    • Determine the CC50 of the compounds in parallel using a standard cytotoxicity assay, such as the MTT or MTS assay, on uninfected cells.

Visualizing the Metabolic Pathway and Experimental Logic

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sofosbuvir_prodrug Sofosbuvir (Prodrug) Sofosbuvir_intracellular Sofosbuvir Sofosbuvir_prodrug->Sofosbuvir_intracellular Cellular Uptake Active_Metabolite Active Triphosphate Metabolite Sofosbuvir_intracellular->Active_Metabolite Metabolic Activation Inactive_Metabolite GS-331007 (Inactive Nucleoside) Sofosbuvir_intracellular->Inactive_Metabolite Metabolism Inhibition Inhibition Active_Metabolite->Inhibition Inhibits Viral RNA Polymerase No_Inhibition No_Inhibition Inactive_Metabolite->No_Inhibition No Significant Inhibition

Caption: Metabolic pathway of Sofosbuvir.

Experimental_Workflow start Start: Antiviral Assay Setup cells Plate Cells start->cells compounds Prepare Compound Dilutions (Active vs. Inactive Control) cells->compounds infection Infect Cells with Virus compounds->infection incubation Incubate infection->incubation quantification Quantify Viral Replication incubation->quantification cytotoxicity Assess Cytotoxicity incubation->cytotoxicity end End: Compare EC50 and CC50 quantification->end cytotoxicity->end

Caption: Experimental workflow for antiviral comparison.

Conclusion

The use of inactive metabolites like GS-331007 as negative controls is a cornerstone of rigorous pharmacological research. By providing a direct comparison to the active parent drug, these controls enable scientists to unequivocally attribute observed antiviral effects to the specific mechanism of action. This guide underscores the importance of this practice and provides a framework for its implementation, ultimately contributing to the development of safer and more effective antiviral therapies.

References

Evaluating the Effect of GS-9851 on Host Cell RNA Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GS-9851, a nucleotide analog inhibitor, and its effect on host cell RNA polymerases. As direct experimental data on this compound's activity against host polymerases is not extensively published, this guide draws comparisons with structurally and functionally similar antiviral agents, Sofosbuvir and Remdesivir, to provide a comprehensive evaluation based on available scientific literature.

Introduction to this compound

This compound is a phosphoramidate prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203. This active metabolite acts as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), an enzyme essential for viral replication. A key characteristic of the NS5B polymerase is that there is no known structural homolog in uninfected host cells, which forms the basis for the high selectivity of inhibitors targeting this viral enzyme. This compound is a mixture of two diastereoisomers, and it is noteworthy that the widely used and approved anti-HCV drug, Sofosbuvir, is also a prodrug of the same active metabolite, GS-461203.

Comparative Analysis of Selectivity

The primary concern for any antiviral therapy is its potential for off-target effects, particularly the inhibition of host cellular machinery. For nucleotide analogs like this compound, a critical aspect of their safety profile is their selectivity for the viral polymerase over host DNA and RNA polymerases.

The following table summarizes the known selectivity of the active metabolite of this compound (GS-461203, also the active form of Sofosbuvir) and another clinically relevant viral RNA polymerase inhibitor, Remdesivir, against host cell polymerases.

Compound/Active MetaboliteViral TargetEffect on Host Cell RNA PolymerasesSupporting Evidence
GS-461203 (from this compound/Sofosbuvir)HCV NS5B RNA-dependent RNA polymeraseNo significant inhibition of human DNA polymerase, human RNA polymerase, or mitochondrial RNA polymerase.[1]Studies on Sofosbuvir, which shares the same active metabolite, have demonstrated its high specificity for the viral polymerase. The lack of a structural homolog to NS5B in host cells is a key factor in this selectivity.[2]
Remdesivir Triphosphate (active form of Remdesivir)Multiple viral RNA polymerases (e.g., SARS-CoV-2)Highly selective for viral RNA polymerases over human DNA and RNA polymerases.[3][4]In vitro studies have shown that the active triphosphate form of Remdesivir is a poor substrate for human polymerases, with selectivity indices reported to be very high.[3] Human RNA polymerases have been shown to select the natural nucleotide (AMP) over the remdesivir metabolite by as much as three orders of magnitude.[4]

Inference for this compound: Based on the data for Sofosbuvir, which is also a prodrug of GS-461203, it is strongly inferred that this compound is highly selective and does not significantly inhibit host cell RNA polymerases. The mechanism of action, targeting a viral-specific enzyme, underpins this high therapeutic index.

Experimental Protocols for Evaluating Polymerase Inhibition

To experimentally verify the effect of a compound like this compound on host cell RNA polymerases, two primary types of assays are employed: in vitro biochemical assays and cell-based assays.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified host RNA polymerases (e.g., RNA Polymerase I, II, and III).

Methodology:

  • Purification of Components: Human RNA polymerases (Pol I, II, and III) are purified from cell lysates. A DNA template containing the appropriate promoter for each polymerase is prepared.

  • Reaction Setup: The transcription reaction is assembled in a buffer containing the purified RNA polymerase, the DNA template, and ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP for detection.

  • Inhibitor Addition: The test compound (e.g., the active triphosphate form of this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

  • Transcription Reaction: The reaction is incubated at 37°C to allow for RNA synthesis.

  • Termination and Analysis: The reaction is stopped, and the newly synthesized RNA transcripts are purified. The amount of RNA produced is quantified by measuring the incorporated radiolabel or fluorescence.

  • IC50 Determination: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Purify Host RNA Polymerases (Pol I, II, III) r1 Assemble Transcription Reaction Mix (Polymerase, Template, rNTPs) p1->r1 p2 Prepare DNA Template with Promoter p2->r1 r2 Add Test Compound (e.g., GS-461203) r1->r2 r3 Incubate at 37°C r2->r3 a1 Terminate Reaction & Purify RNA r3->a1 a2 Quantify RNA Synthesis (Radiolabel/Fluorescence) a1->a2 a3 Calculate IC50 a2->a3

In Vitro RNA Polymerase Inhibition Assay Workflow.

Cell-Based RNA Polymerase Activity Assay

This assay evaluates the effect of a compound on RNA polymerase activity within a cellular context, providing insights into cell permeability and intracellular metabolism of the prodrug.

Methodology:

  • Cell Culture and Transfection: A suitable human cell line (e.g., HEK293T) is cultured. The cells are transfected with a reporter plasmid where the expression of a reporter gene (e.g., Luciferase or Green Fluorescent Protein) is driven by a promoter specific for a host RNA polymerase (e.g., a Pol II promoter).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound). A vehicle-treated group serves as a control.

  • Incubation: The cells are incubated for a sufficient period to allow for prodrug metabolism, reporter gene transcription, and protein expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured using a luminometer or fluorometer.

  • Data Analysis: The reporter activity in the treated cells is normalized to that of the control cells. A dose-response curve is generated to determine the concentration at which the compound inhibits reporter gene expression by 50% (EC50).

Experimental_Workflow_Cell_Based cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout c1 Culture Human Cell Line c2 Transfect with Reporter Plasmid c1->c2 t1 Treat Cells with This compound c2->t1 t2 Incubate t1->t2 r1 Lyse Cells t2->r1 r2 Measure Reporter Gene Activity r1->r2 r3 Calculate EC50 r2->r3

Cell-Based RNA Polymerase Activity Assay Workflow.

Signaling Pathway: Intracellular Activation and Action

The mechanism of action of this compound involves a multi-step intracellular conversion to its active triphosphate form, which then selectively inhibits the viral RNA polymerase.

Signaling_Pathway GS9851 This compound (Prodrug) Metabolite1 GS-566500 (Intermediate) GS9851->Metabolite1 Intracellular Metabolism Metabolite2 GS-606965 (Monophosphate) Metabolite1->Metabolite2 ActiveMetabolite GS-461203 (Active Triphosphate) Metabolite2->ActiveMetabolite Phosphorylation ViralPolymerase Viral RNA-dependent RNA Polymerase (NS5B) ActiveMetabolite->ViralPolymerase Inhibition HostPolymerase Host Cell RNA Polymerases (Pol I, II, III) ActiveMetabolite->HostPolymerase No Significant Inhibition ViralReplication Viral RNA Replication ViralPolymerase->ViralReplication Catalyzes HostTranscription Host Cell Transcription HostPolymerase->HostTranscription Catalyzes

Intracellular activation of this compound and its selective action.

Conclusion

While direct experimental data for this compound's effect on host cell RNA polymerases is limited in publicly available literature, a strong body of evidence from the closely related and well-characterized drug, Sofosbuvir, which shares the same active metabolite (GS-461203), indicates a high degree of selectivity. The fundamental basis for this selectivity lies in the unique structure of the viral RNA-dependent RNA polymerase, which is the target of the active drug, and the absence of a homologous enzyme in human cells. This high selectivity is a critical feature of this class of antiviral agents, enabling potent viral inhibition with a favorable safety profile concerning host cellular transcription. Further direct experimental validation using the protocols outlined above would definitively confirm the benign effect of this compound on host cell RNA polymerases.

References

Safety Operating Guide

Navigating the Disposal of GS-9851: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for the investigational antiviral agent GS-9851 necessitates a cautious approach rooted in general principles of laboratory chemical waste management. This guide provides essential safety and logistical information, offering a procedural framework to ensure the safe handling and disposal of this and similar research compounds.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, the following step-by-step guidance, based on established protocols for hazardous chemical waste, will help in formulating a safe and compliant disposal plan.

Core Principles of Chemical Waste Management

The overriding principle for handling laboratory waste is to have a disposal plan in place before any experimental work begins.[1] All chemical waste should be managed in a way that is safe and environmentally sound, adhering to all applicable federal, state, and local regulations.[2] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) office.[3]

Step-by-Step Disposal Procedure for this compound

Step 1: Waste Identification and Classification

  • Assume Hazardous Nature: In the absence of a specific Safety Data Sheet (SDS) for this compound, treat it as a hazardous chemical waste.

  • Consult EHS: Contact your institution's EHS office to determine if the medication is considered a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) guidelines.[4] They can provide guidance on proper classification.

Step 2: Proper Segregation and Storage

  • Separate Waste Streams: Do not mix this compound waste with other waste streams such as biological, radioactive, or general trash.[5]

  • Incompatible Wastes: Be aware of chemical incompatibilities. For instance, keep acids segregated from bases, and oxidizing agents away from flammable liquids.[6] While the specific incompatibilities of this compound are unknown, it is prudent to store it separately from other chemical wastes.

  • Container Selection: Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[7][8] The original container, if in good condition, is often the best choice for storing the waste.[3]

  • Satellite Accumulation Area (SAA): Store the chemical waste in a designated SAA at or near the point of generation.[2][9] This area must be under the control of laboratory personnel.[1]

Step 3: Labeling and Documentation

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date of waste generation.[8] Avoid using abbreviations or chemical formulas.

  • EHS Tags: Use the hazardous waste tags provided by your institution's EHS office.[8] These tags typically require information about the contents, quantity, and associated hazards.

  • Inventory: Maintain an inventory of the hazardous waste being stored in your laboratory.[6]

Step 4: Arranging for Disposal

  • Contact EHS for Pickup: Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.[2] Do not transport hazardous waste yourself.

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which is typically incineration for pharmaceutical waste.[4][10]

Key Safety and Handling Precautions

To ensure the safety of all laboratory personnel, the following precautions should be strictly adhered to when handling this compound and its waste.

Precaution CategorySpecific GuidelineRationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]To prevent skin and eye contact with the chemical.
Ventilation Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure to any dust or vapors.
Container Management Keep waste containers securely closed except when adding waste.[2][9]To prevent spills and the release of vapors into the laboratory environment.
Spill Response Have a spill kit readily available. In case of a spill, follow your institution's established spill response procedures.To ensure a prompt and safe cleanup of any accidental releases.
Waste Minimization Order only the smallest quantity of the chemical required for your research to reduce the amount of waste generated.[2]To promote a more sustainable and safer laboratory environment.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

cluster_prep Preparation Phase cluster_eval Evaluation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Start: Experiment Generates this compound Waste B Identify as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Select Appropriate Waste Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H EHS Arranges for Professional Disposal (e.g., Incineration) G->H I End: Waste Disposed Compliantly H->I

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these general yet crucial procedures, researchers can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling GS-9851

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of GS-9851, a nucleotide analog polymerase inhibitor. Developed for researchers, scientists, and drug development professionals, this guide synthesizes available safety data to ensure the well-being of laboratory personnel and the integrity of research.

This compound, also known as PSI-7851, is an investigational compound for which a specific Safety Data Sheet (SDS) for the final mixture may not be readily available. However, safety data for its primary components, including the well-characterized isomer Sofosbuvir (GS-7977), provide a strong foundation for safe handling procedures. Clinical studies have indicated that this compound is "generally well tolerated" in human subjects under controlled oral administration; however, laboratory handling of the pure substance requires stringent adherence to safety protocols to mitigate potential risks.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting. Proper selection and use of PPE are the first line of defense against potential exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust particles.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the stability of this compound.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.

  • Avoid the generation of dust.

  • Prevent contact with skin, eyes, and clothing by consistently wearing the prescribed PPE.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

A clear and practiced plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of the contaminated materials and cleaning supplies as hazardous waste.

Waste Disposal:

  • All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards (Review SDS/Safety Info) Select PPE Select Appropriate PPE Assess Hazards->Select PPE Don PPE Properly Don PPE Select PPE->Don PPE Work in Fume Hood Work in a Certified Chemical Fume Hood Don PPE->Work in Fume Hood Handle this compound Handle this compound (Weighing, Dissolving, etc.) Work in Fume Hood->Handle this compound Decontaminate Work Area Decontaminate Work Area Handle this compound->Decontaminate Work Area Spill? Spill? Handle this compound->Spill? Dispose of Waste Dispose of Contaminated Waste Properly Decontaminate Work Area->Dispose of Waste Doff PPE Properly Doff PPE Dispose of Waste->Doff PPE Spill?->Decontaminate Work Area No Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Yes Follow Spill Protocol->Dispose of Waste

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